molecular formula C5H10N4 B13101110 N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B13101110
M. Wt: 126.16 g/mol
InChI Key: BIOADHFXWVAGSV-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N,N,2-trimethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4/c1-8(2)5-6-4-7-9(5)3/h4H,1-3H3

InChI Key

BIOADHFXWVAGSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)N(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and presence in numerous clinically approved drugs. This technical guide provides a comprehensive exploration of a specific, synthetically accessible derivative: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine. While not extensively documented in current literature, its structure presents an intriguing platform for further investigation in drug discovery and development. This document outlines a theoretical yet robust framework for its synthesis, purification, and detailed characterization. By leveraging established principles of heterocyclic chemistry and modern analytical techniques, we provide a predictive yet scientifically grounded guide for researchers and drug development professionals interested in exploring the potential of novel triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and metal coordination.[1][2] Its metabolic stability and favorable physicochemical properties contribute to its prevalence in a wide array of therapeutic agents.[3]

Derivatives of 1,2,4-triazole have demonstrated a remarkable range of pharmacological activities, including antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[2][4] Prominent examples of drugs incorporating this core structure underscore its therapeutic importance.

This guide focuses on N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, a derivative that, while not extensively described, holds potential for biological activity. The introduction of methyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Understanding the synthesis and detailed chemical structure of this compound is the first critical step in unlocking its therapeutic potential.

Proposed Synthesis and Rationale

The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine can be logically approached through the exhaustive methylation of the parent compound, 5-amino-1H-1,2,4-triazole. This process involves the methylation of both the exocyclic amino group and one of the ring nitrogen atoms.

Synthetic Pathway

The proposed synthetic route is a two-step process starting from the commercially available 5-amino-1H-1,2,4-triazole.

Synthesis_of_NN1_Trimethyl_1H_1_2_4_triazol_5_amine A 5-Amino-1H-1,2,4-triazole B N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine A->B Exhaustive Methylation R Excess CH3I, Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or THF)

Figure 1. Proposed synthetic pathway for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Experimental Protocol: Exhaustive Methylation

Materials:

  • 5-amino-1H-1,2,4-triazole

  • Methyl iodide (CH₃I), excess

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-1H-1,2,4-triazole (1.0 eq).

  • Deprotonation: Suspend the starting material in anhydrous DMF. Add a suitable base (e.g., NaH, 3.5 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. The use of a strong, non-nucleophilic base is crucial to deprotonate both the ring and exocyclic amine nitrogens, facilitating methylation.

  • Methylation: Cool the reaction mixture to 0 °C and add methyl iodide (excess, >3.0 eq) dropwise. The excess methylating agent drives the reaction towards exhaustive methylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF is to ensure the solubility of the triazole starting material and the intermediate salts. A strong base like NaH is chosen to ensure complete deprotonation of all available N-H protons, which is necessary for exhaustive methylation. Using an excess of methyl iodide ensures that all nucleophilic nitrogen sites are methylated.

Physicochemical Properties (Predicted)

The introduction of three methyl groups is expected to significantly alter the physicochemical properties of the parent 5-amino-1H-1,2,4-triazole.

PropertyPredicted Value/ObservationRationale
Molecular Formula C₅H₁₀N₄Based on the addition of three methyl groups to C₂H₄N₄.
Molecular Weight 126.16 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilMany simple alkylated triazoles are low-melting solids or oils.
Solubility Increased solubility in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) compared to the parent amine.The methyl groups increase the nonpolar character of the molecule.
Lipophilicity (LogP) Higher than the parent amine.The addition of three methyl groups significantly increases lipophilicity.
Boiling Point Expected to be higher than smaller alkylated triazoles due to increased molecular weight.
pKa The basicity of the dimethylamino group will be influenced by the electron-withdrawing nature of the triazole ring. The ring nitrogens will also have altered basicity compared to the parent triazole.

Structural Elucidation and Spectroscopic Analysis (Predicted)

A comprehensive spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0s1HC3-HThe proton on the triazole ring is expected to be in the aromatic region, deshielded by the nitrogen atoms.
~3.6-3.8s3HN1-CH₃The methyl group attached to the ring nitrogen will be a singlet and is expected to be downfield due to the aromatic and electron-withdrawing nature of the triazole ring.
~3.0-3.2s6HN(CH₃)₂The two methyl groups on the exocyclic amine will be equivalent, appearing as a single singlet.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~155-160C5The carbon atom attached to the dimethylamino group is expected to be significantly downfield.
~145-150C3The other carbon atom in the triazole ring.
~40-45N(CH₃)₂The carbons of the dimethylamino group.
~30-35N1-CH₃The carbon of the methyl group on the triazole ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 126 corresponding to the molecular weight of the compound.

  • Major Fragments:

    • Loss of a methyl radical (•CH₃) from the dimethylamino group to give a fragment at m/z = 111.

    • Loss of etheneimine (C₂H₄N) from the dimethylamino group via a rearrangement, leading to a fragment at m/z = 83.

    • Cleavage of the triazole ring can lead to various smaller fragments.

Mass_Spec_Fragmentation M [M]+• m/z = 126 F1 [M - CH3]+• m/z = 111 M->F1 - •CH3 F2 [M - C2H4N]+• m/z = 83 M->F2 - C2H4N F3 Further Fragments F1->F3 F2->F3

Figure 2. Predicted major fragmentation pathways for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy will provide information about the functional groups present in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3100-3150C-H stretch (aromatic)
~2900-3000C-H stretch (aliphatic)
~1600-1650C=N stretch (in-ring)
~1400-1500C-N stretch

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would be a key indicator of successful exhaustive methylation.

Potential Applications and Future Directions

The introduction of N,N-dimethyl and N1-methyl groups onto the 5-amino-1H-1,2,4-triazole scaffold could modulate its biological activity in several ways:

  • Increased Lipophilicity: The added methyl groups will increase the compound's ability to cross cell membranes, potentially enhancing its bioavailability and access to intracellular targets.

  • Modified Receptor Binding: The steric bulk and electronic effects of the methyl groups could alter the binding affinity and selectivity for various biological targets compared to the parent compound.

  • Metabolic Stability: Methylation can block sites of metabolism, potentially leading to a longer half-life in vivo.

Given the diverse biological activities of 1,2,4-triazole derivatives, N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine and its analogs could be explored for a range of therapeutic applications, including but not limited to:

  • Anticancer Agents: Many substituted triazoles exhibit potent anticancer activity.

  • Antimicrobial Agents: The triazole core is a well-established pharmacophore in antifungal and antibacterial drugs.

  • Central Nervous System (CNS) Active Agents: The increased lipophilicity may facilitate blood-brain barrier penetration, making it a candidate for CNS-related disorders.

Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive screening for biological activity. Structure-activity relationship (SAR) studies, involving the synthesis of related analogs with different alkyl groups, would be a logical next step to optimize for potency and selectivity.

Conclusion

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine represents an unexplored yet promising derivative within the vast chemical space of 1,2,4-triazoles. This technical guide provides a scientifically sound, albeit predictive, roadmap for its synthesis, purification, and detailed structural characterization. By leveraging established synthetic methodologies and modern analytical techniques, researchers can confidently approach the synthesis and exploration of this novel compound. The insights provided herein are intended to serve as a foundational resource for drug discovery and development professionals seeking to expand the therapeutic potential of the 1,2,4-triazole scaffold.

References

  • Allouch, F., Zouari, F., Chabchoub, F., & Salem, M. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o684.
  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.
  • Bo-Ting, W., Dong, J., Xuan, S., & Chun-Juan, W. (2024).
  • Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956–2958.
  • Guo, X., et al. (2021). Synthesis of Fully Substituted 1H-1,2,4-Triazol-3-amines via Metal-Free Three-Component Desulfurization and Deamination Condensation. Organic Letters, 23(15), 5885-5889.
  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105318.
  • Liu, J.-Q., et al. (2018). Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles via Ag(I)- and Cu(II)-Catalyzed [3 + 2] Cycloaddition of Aryl Diazonium Salts and Isocyanides. Organic Letters, 20(22), 6930-6933.
  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 37-44.
  • Parchenko, V. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Regulatory Mechanisms in Biosystems, 13(1), 123-129.
  • Shelke, G. M., et al. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26(03), 404-407.
  • Sravya, G., & Jyothi, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
  • Wong, B., et al. (2013).
  • Xu, Y., et al. (2010). Practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669.
  • Yang, N., & Yuan, G. (2018). Electrochemical Multicomponent Reaction of Aryl Hydrazines, Paraformaldehyde, NH4OAc, and Alcohols: Synthesis of 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 83(19), 11963-11969.
  • Yunusova, V. G., et al. (2018). Synthesis of 1,2,4-triazole derivatives based on acyl hydrazides and their biological activity. Bashkir Chemical Journal, 25(4), 58-62.
  • Zhou, J., et al. (2021). Copper-Enabled Regioselective Synthesis of 1-Aryl-5-cyano-1,2,4-triazoles via a Three-Component [3 + 2] Annulation Reaction. Organic Letters, 23(1), 185-190.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and inferred physicochemical properties of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages state-of-the-art in silico prediction methodologies, supported by experimental data from structurally analogous compounds. The document is designed to offer researchers and drug development professionals a robust framework for understanding the molecule's behavior, guiding experimental design, and facilitating its potential progression as a lead candidate. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to enable the validation of the predicted values.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. These include antifungal, antiviral, anticancer, and anticonvulsant agents. The versatile nature of the triazole ring, with its ability to engage in various non-covalent interactions, makes it an attractive building block for the design of novel therapeutics. N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine represents a specific substitution pattern on this important heterocycle, and a thorough understanding of its physicochemical properties is paramount for any drug discovery and development program. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a drug candidate.

Molecular Structure and Predicted Core Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties. The structure of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is depicted below:

G cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Spectroscopic Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint Characterization BoilingPoint Boiling Point Purification->BoilingPoint Characterization Solubility Solubility Purification->Solubility Characterization pKa pKa Purification->pKa Characterization NMR NMR Purification->NMR Characterization MassSpec MassSpec Purification->MassSpec Characterization NMR->MassSpec Structural Verification

Figure 2: General workflow for the experimental characterization of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Step-by-Step Methodologies

4.2.1. Melting Point Determination (Capillary Method)

  • Sample Preparation: Ensure the synthesized N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is a fine, dry powder. [1]2. Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. [2]3. Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute. [2]5. Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

4.2.2. Boiling Point Determination (Micro-method)

  • Apparatus Setup: Attach a small test tube containing a few drops of the liquid sample to a thermometer. Place a sealed capillary tube, open end down, into the test tube. [3][4]2. Heating: Heat the assembly in a heating block or Thiele tube.

  • Observation: Observe for a steady stream of bubbles emerging from the capillary tube.

  • Cooling: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point. [3] 4.2.3. Aqueous Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine to a known volume of purified water in a sealed flask. [5][6]2. Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [7]3. Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analysis: Determine the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method, such as HPLC-UV.

4.2.4. pKa Determination (Potentiometric Titration)

  • Solution Preparation: Prepare a solution of the compound in water or a suitable co-solvent at a known concentration. [8]2. Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and a pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH after each addition of titrant. [9]4. Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. [10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the proton on the triazole ring. The chemical shifts will be influenced by their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their hybridization states.

Sample Preparation for NMR:

  • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [11][12]2. Filter the solution to remove any particulate matter. 3. Transfer the clear solution to a clean NMR tube.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Sample Preparation for MS:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile). 2. The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

Conclusion and Future Directions

This technical guide has presented a comprehensive overview of the predicted physicochemical properties of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine. While direct experimental data remains to be generated, the in silico predictions, supported by data from analogous compounds, provide a strong foundation for initiating experimental work. The detailed protocols outlined in this guide offer a clear path for the empirical determination of these critical parameters.

The successful synthesis and characterization of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine will be the first step in unlocking its potential as a valuable building block in drug discovery. Future work should focus on a comprehensive biological evaluation to explore its therapeutic potential across various disease areas. The interplay between its physicochemical properties and biological activity will be a key area of investigation in the journey from a novel molecule to a potential therapeutic agent.

References

Sources

CAS number for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Substituted Amino-1,2,4-Triazoles

A Foreword on N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Initial searches for a specific Chemical Abstracts Service (CAS) number for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine did not yield a unique identifier. This suggests that this particular substituted triazole may be a novel compound or one that is not widely documented in publicly accessible chemical databases. However, the core structure, the amino-1,2,4-triazole scaffold, is of significant interest in medicinal chemistry and drug development. This guide will, therefore, provide a comprehensive overview of substituted amino-1,2,4-triazoles, offering valuable insights for researchers and scientists working in this field.

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structure is a cornerstone in the design of therapeutic agents due to its unique chemical properties. It is metabolically stable and can act as a bioisostere for amide, ester, and carboxylic acid functionalities, enhancing the pharmacokinetic profile of drug candidates.[1] The 1,2,4-triazole nucleus is a key component in a variety of clinically approved drugs, including antifungals (e.g., fluconazole, itraconazole), antivirals, and anxiolytics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, such as antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5]

Synthesis of Substituted Amino-1,2,4-Triazoles

The synthesis of the 1,2,4-triazole core can be achieved through various synthetic routes. A common and effective method involves the cyclization of thiosemicarbazide derivatives.

General Experimental Protocol: Synthesis of a 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol outlines a general procedure for the synthesis of a key intermediate in the production of various bioactive 1,2,4-triazole derivatives.

  • Step 1: Formation of the Potassium Dithiocarbazinate Salt. An appropriate carboxylic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution. This reaction forms a potassium dithiocarbazinate salt.[4]

  • Step 2: Cyclization with Hydrazine Hydrate. The potassium salt is then cyclized by refluxing with hydrazine hydrate. This step results in the formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus.[4][5]

  • Step 3: Derivatization (Optional). The resulting triazole can be further modified. For instance, condensation with various aldehydes can yield Schiff bases, which can then be cyclized with thioglycolic acid to produce thiazolidinone derivatives.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Carboxylic Acid Hydrazide Carboxylic Acid Hydrazide Potassium Dithiocarbazinate Salt Potassium Dithiocarbazinate Salt Carboxylic Acid Hydrazide->Potassium Dithiocarbazinate Salt CS2, KOH/EtOH Carbon Disulfide Carbon Disulfide Carbon Disulfide->Potassium Dithiocarbazinate Salt Hydrazine Hydrate Hydrazine Hydrate 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Hydrazine Hydrate->4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Potassium Dithiocarbazinate Salt->4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Hydrazine Hydrate, Reflux

Caption: General synthesis workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Physicochemical Properties and Structural Characteristics

Substituted 1,2,4-triazoles are typically crystalline solids with varying melting points depending on the nature of their substituents. The presence of amino and thione groups can influence their solubility, often making them more soluble in polar solvents. The 1,2,4-triazole ring itself is aromatic, which contributes to its stability. Tautomerism is a common feature in this class of compounds, particularly between the 1H and 4H forms, with the 1H tautomer generally being more stable.[2]

Biological Activities and Therapeutic Potential

The therapeutic versatility of 1,2,4-triazole derivatives is extensive. The following sections highlight some of the key biological activities that have been reported for this class of compounds.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives exhibit potent antimicrobial and antifungal properties.[4] The mechanism of action for antifungal triazoles often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[6][7]

Anticancer Activity

The 1,2,4-triazole scaffold is also being explored for its potential in cancer therapy.[3] Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[8]

Anticonvulsant Activity

Several studies have reported the anticonvulsant properties of 1,2,4-triazole derivatives.[5][9] The structural features of these compounds allow them to interact with various targets in the central nervous system, including ion channels and neurotransmitter receptors, which may contribute to their anticonvulsant effects.

Other Biological Activities

Beyond the activities mentioned above, derivatives of 1,2,4-triazole have also been investigated for their anti-inflammatory, analgesic, antiviral, and antitubercular properties.[1][2][5]

Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. For instance, in the context of antimicrobial activity, the presence of specific aromatic or heterocyclic moieties at the 4-position of the triazole ring has been shown to be crucial for potency.[7] Halogen and nitrogen-containing groups can significantly enhance the inhibitory activity against a range of bacteria.[7]

Quantitative Data on Biological Activity

The following table summarizes some of the reported biological activities of various 1,2,4-triazole derivatives.

Compound ClassTarget/OrganismActivity MetricResultReference
Schiff bases of 1,2,4-triazoleS. aureusMIC3.125 µg/mL[1]
Thio-substituted 1,2,4-triazolesC. albicansMIC0.0625–1 µg/mL[1]
1,2,4-triazole-norfloxacin hybridsGram-positive & Gram-negative bacteriaAntibacterial effectHigher than norfloxacin[6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates a simplified representation of the mechanism of action for antifungal triazoles.

Antifungal_Mechanism cluster_drug Drug Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Triazole_Antifungal Triazole Antifungal Lanosterol_Demethylase Lanosterol 14α-demethylase Triazole_Antifungal->Lanosterol_Demethylase Inhibition Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Intermediate Intermediate Metabolite Lanosterol_Demethylase->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Lack of Ergosterol leads to Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Simplified mechanism of action for triazole antifungals targeting ergosterol biosynthesis.

Conclusion

While a specific remains elusive, the broader class of substituted amino-1,2,4-triazoles represents a highly valuable and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their favorable chemical properties, ensure that they will continue to be a focus of research in medicinal chemistry and drug discovery. Further exploration of novel substitution patterns on the 1,2,4-triazole nucleus holds the promise of identifying new drug candidates with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Retrieved from [Link]

  • Chemsrc. (2025, September 16). N,N-dimethyl-1H-1,2,4-triazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2008, December 11). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Retrieved from [Link]

  • International Journal of Pharmaceutical and Scientific Research. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • SciSpace. (2022, January 14). Analysis of biological properties of 1;2;4-triazole-containing compounds (literature review). Retrieved from [Link]

  • SSRN. (n.d.). Synthesis and Properties of Aminated Nitro-Substituted[10][11]triazolo[4,3-b][10][11]triazole Isomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • ResearchGate. (2021, November 8). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 16). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process engineers. It addresses the physicochemical characterization of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine , focusing on solubility determination, thermodynamic modeling, and process implications.

Executive Summary

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (CAS: 45657-18-9) represents a specific subclass of 1,2,4-triazoles where all potential hydrogen-bond donor sites on the amine and the ring nitrogen (N1) are methylated. This structural modification fundamentally alters its solubility profile compared to its parent compound, 3-amino-1,2,4-triazole.

This guide provides a comprehensive framework for determining the solubility of this compound in organic solvents. It details the transition from experimental data acquisition to thermodynamic modeling, enabling precise crystallization process design and yield optimization.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

Understanding the molecular structure is the prerequisite for predicting solvent interactions.

  • IUPAC Name: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Structural Features:

    • 1,2,4-Triazole Ring: Aromatic, electron-deficient system.[1]

    • N1-Methylation: Blocks the acidic proton on the ring, preventing tautomerization to the 1H/2H/4H forms common in unsubstituted triazoles.

    • N,N-Dimethylamino Group: Blocks the primary amine protons.

  • Solubility Implications:

    • H-Bonding: The molecule acts exclusively as a Hydrogen Bond Acceptor (HBA) . It lacks Hydrogen Bond Donor (HBD) capability.

    • Polarity: Moderate polarity. It will exhibit higher solubility in aprotic polar solvents (e.g., Acetonitrile, DMSO) compared to protic solvents where it cannot reciprocate H-bonding as effectively as the unmethylated parent.

    • Lipophilicity: The three methyl groups increase lipophilicity (

      
      ), enhancing solubility in chlorinated solvents (e.g., Dichloromethane) and esters (e.g., Ethyl Acetate).
      

Experimental Methodology: High-Precision Solubility Determination

To generate authoritative solubility data, two complementary protocols are recommended: the Static Gravimetric Method for equilibrium accuracy and the Dynamic Laser Monitoring Method for speed and metastable zone width (MSZW) determination.

Protocol A: Static Equilibrium (Gravimetric Method)

Best for: Generating thermodynamic standard curves.

  • Preparation: Add excess N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine to 50 mL of the target solvent in a double-jacketed glass vessel.

  • Equilibration: Stir continuously at the set temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.22

    
    m PTFE filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification:

    • Transfer a known mass of filtrate (

      
      ) to a weighing dish.
      
    • Evaporate solvent under vacuum at 313 K until constant mass (

      
      ) is achieved.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the mole fraction solubility,
    
    
    is the solute molecular weight, and
    
    
    is the solvent molecular weight.
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for: Rapid screening and MSZW determination.

  • Setup: Place a mixture of known composition (solute/solvent) in a reactor equipped with a focused beam reflectance measurement (FBRM) probe or a turbidity probe.

  • Heating: Heat at a slow ramp (e.g., 0.2 K/min) until the turbidity signal drops to the baseline (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool at the same rate until the turbidity signal spikes (Nucleation Temperature,

    
    ).
    
  • Data Point: The composition corresponds to the saturation solubility at

    
    .
    
Experimental Workflow Diagram

SolubilityWorkflow cluster_0 Validation Loop Start Start: Solute + Solvent Equilibrate Equilibrate (T ± 0.05 K) 24-48 Hours Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Analyze Quantification (Gravimetric/HPLC) Filter->Analyze Data Mole Fraction (x) Analyze->Data Data->Start Replicate (n=3)

Caption: Workflow for static equilibrium solubility determination ensuring high reproducibility.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical parameters derived via regression analysis.
    
  • Interpretation:

    
     and 
    
    
    
    relate to the non-ideality of the solution and the enthalpy of solution, while
    
    
    accounts for the temperature dependence of the heat capacity.
van't Hoff Analysis

To determine the thermodynamic driving forces:



  • 
     : Standard molar enthalpy of dissolution (kJ/mol).
    
  • 
     : Standard molar entropy of dissolution (J/mol·K).
    
  • Mechanism:

    • If

      
      : Endothermic dissolution (Solubility increases with T).
      
    • If

      
      : Exothermic dissolution (Solubility decreases with T).
      

Predicted Solubility Profile & Solvent Selection

Note: The values below are representative trends based on the structural analogs (e.g., 1-methyl-1,2,4-triazole) and the "Like Dissolves Like" principle, serving as a baseline for experimental validation.

Comparative Solubility Table (Representative)
Solvent ClassSolventPredicted Solubility TrendMechanistic Rationale
Alcohols MethanolHigh Strong dipole interactions; solvent acts as H-bond donor to triazole nitrogens.
Alcohols EthanolHigh Similar to methanol but slightly lower due to ethyl chain steric hindrance.
Esters Ethyl AcetateModerate Good compatibility; dipole-dipole interactions dominate.
Nitriles AcetonitrileVery High "Like dissolves like"; strong dipole alignment between solvent and triazole ring.
Chlorinated DichloromethaneHigh Excellent solvation of the methylated amine groups; high dispersion forces.
Alkanes n-HeptaneLow Significant polarity mismatch; solute is too polar for the non-polar solvent matrix.
Water WaterModerate-High Soluble due to H-bonding acceptance, but methylation reduces hydrophilicity compared to NH-analogs.
Solvent Selection Logic Tree

SolventSelection Start Select Solvent for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine Polarity Is the objective High Solubility? Start->Polarity HighSol Choose Aprotic Polar (Acetonitrile, DMF) Polarity->HighSol Yes (Reaction Medium) LowSol Is the objective Crystallization/Yield? Polarity->LowSol No Cryst Choose Cooling Cryst. (Ethanol, i-PrOH) LowSol->Cryst High dS/dT (Steep Curve) AntiSolv Choose Anti-Solvent (n-Heptane, Toluene) LowSol->AntiSolv Low Solubility

Caption: Decision matrix for selecting solvents based on process goals (Reaction vs. Purification).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2026).[4][5] PubChem Compound Summary for CAS 45657-18-9. Retrieved from [Link]

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

  • General Triazole Solubility Protocols

    • Zhang, C., et al. (2018). Solubility and thermodynamic properties of 3-amino-1,2,4-triazole in various pure solvents. Journal of Chemical & Engineering Data. [Link]

  • Experimental Methods

    • Black, S., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. [Link]

Sources

An In-depth Technical Guide to the pKa Values of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ionization constant (pKa) of a molecule is a critical physicochemical parameter in drug discovery and development. It governs a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. For researchers and drug development professionals, a thorough understanding of a molecule's pKa is indispensable for designing effective therapeutic agents. This guide provides an in-depth technical exploration of the pKa values of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, a substituted heteroaromatic amine with potential applications in medicinal chemistry.

This document will delve into the theoretical underpinnings of this molecule's acid-base chemistry, provide detailed protocols for both computational prediction and experimental determination of its pKa values, and discuss the implications of these values for drug development.

Theoretical and Predicted pKa Values

The 1,2,4-triazole ring itself is amphoteric, meaning it can act as both an acid and a base. The pKa of the protonated 1,2,4-triazole is approximately 2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26.[1]

Substituent Effects on Basicity

1. N1-Methyl Group: The methyl group at the N1 position is an electron-donating group through an inductive effect. This increases the electron density on the triazole ring, making the ring nitrogens more basic. The predicted pKa for 1-methyl-1,2,4-triazole is approximately 3.30.[2] This suggests that N-methylation increases the basicity of the triazole ring compared to the unsubstituted parent compound.

2. C5-N,N-dimethylamino Group: The N,N-dimethylamino group at the C5 position is a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the triazole ring, significantly increasing the electron density and, consequently, the basicity of the ring nitrogens. Methyl groups attached to the amino nitrogen are also electron-donating, further enhancing this effect.[3]

Predicted Protonation Sites and pKa Values

Given the electronic contributions of the substituents, N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is expected to have two primary basic centers susceptible to protonation: the triazole ring nitrogens (N2 or N4) and the exocyclic dimethylamino nitrogen.

  • Triazole Ring Protonation: The combined electron-donating effects of the N1-methyl and C5-dimethylamino groups will substantially increase the basicity of the triazole ring nitrogens. Protonation is most likely to occur at the N4 position due to electronic and steric factors. The pKa for this protonation is predicted to be significantly higher than that of 1-methyl-1,2,4-triazole (pKa ≈ 3.30).

  • Exocyclic Amino Group Protonation: The N,N-dimethylamino group itself is a basic center. However, in aromatic systems, the lone pair of the exocyclic amino group is often involved in resonance with the ring, which can decrease its basicity compared to a typical aliphatic tertiary amine (pKa ≈ 9.8).[4]

Estimated pKa Values:

Based on the analysis of substituent effects, we can estimate the macroscopic pKa values for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Predicted pKaProtonation SiteRationale
pKa1 ≈ 5-7 Triazole Ring Nitrogen (likely N4)The strong electron-donating N,N-dimethylamino group and the electron-donating N1-methyl group are expected to significantly increase the basicity of the triazole ring, leading to a pKa in the mid-range for heterocyclic amines.
pKa2 < 2 Exocyclic N,N-dimethylamino Group or Diprotonated SpeciesProtonation of the exocyclic nitrogen is less favorable due to resonance participation of its lone pair with the aromatic ring. A second protonation of the already positively charged species would occur at a much lower pH.

These predictions provide a working hypothesis for the acid-base behavior of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, which can be further refined and validated through the computational and experimental methods detailed below.

Computational Prediction of pKa

Quantum chemical calculations offer a powerful in silico approach to predict pKa values. Density Functional Theory (DFT) is a commonly employed method that can provide accurate predictions of molecular energies.[5][6]

Computational Workflow

The following workflow outlines the steps for predicting the pKa of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine using a thermodynamic cycle and quantum chemistry software such as Gaussian.[7]

G cluster_gas Gas Phase Calculations cluster_solv Solvation Energy Calculations cluster_pka pKa Calculation A 1. Optimize Geometry of Neutral Molecule (B) B_H 2. Optimize Geometry of Protonated Molecule (BH+) A->B_H Protonation A_solv 3. Calculate Solvation Free Energy of B A->A_solv B_H_solv 4. Calculate Solvation Free Energy of BH+ B_H->B_H_solv delta_G_solv 6. Calculate ΔG(solv) of Dissociation A_solv->delta_G_solv B_H_solv->delta_G_solv H_solv 5. Obtain Solvation Free Energy of H+ H_solv->delta_G_solv pKa_calc 7. Calculate pKa using the Thermodynamic Equation delta_G_solv->pKa_calc

Caption: Computational workflow for pKa prediction.

Step-by-Step Protocol for Quantum Chemical pKa Prediction
  • Construct the Molecule: Build the 3D structure of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine and its protonated form (at the most likely basic site, e.g., N4) using a molecular editor.

  • Gas-Phase Geometry Optimization: Perform a geometry optimization and frequency calculation for both the neutral and protonated species in the gas phase using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Solvation Free Energy Calculation: Using the optimized gas-phase geometries, perform a single-point energy calculation for both species in a continuum solvation model (e.g., IEFPCM or SMD with water as the solvent). This will provide the solvation free energies.

  • Calculate Gas-Phase Free Energy of Protonation: ΔG(gas) = G(BH+, gas) - G(B, gas)

  • Calculate Solvation Free Energy Change: ΔΔG(solv) = ΔG(solv, BH+) - ΔG(solv, B)

  • Calculate Aqueous Free Energy of Protonation: ΔG(aq) = ΔG(gas) + ΔΔG(solv)

  • Calculate pKa: pKa = (ΔG(aq) - ΔG(solv, H+)) / (2.303 * RT) Where ΔG(solv, H+) is the solvation free energy of a proton, R is the gas constant, and T is the temperature in Kelvin.

Experimental Determination of pKa

Experimental methods provide the most accurate and reliable determination of pKa values. Potentiometric titration and UV-metric spectrophotometry are two commonly used techniques.

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8][9][10]

Experimental Workflow

G A 1. Prepare Analyte Solution (e.g., 1 mM in water or co-solvent) C 3. Initial pH Measurement A->C B 2. Calibrate pH Meter (using standard buffers) B->C D 4. Add Titrant Incrementally (e.g., 0.1 M HCl) C->D E 5. Record pH after each addition D->E Allow to equilibrate E->D Repeat F 6. Plot pH vs. Titrant Volume E->F G 7. Determine Equivalence Point (1st derivative plot) F->G H 8. Determine pKa (pH at half-equivalence point) G->H

Caption: Workflow for potentiometric pKa determination.

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

    • Prepare a solution of the analyte (N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine) at a known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is an issue.[9]

    • Ensure all solutions are at a constant ionic strength by adding a background electrolyte (e.g., 0.15 M KCl).[8]

  • Instrumentation Setup:

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]

    • Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Use a magnetic stirrer to ensure homogeneity.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • To accurately determine the equivalence point, plot the first derivative (ΔpH/ΔV) against the titrant volume. The peak of this curve corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.

UV-Metric Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[11][12]

Experimental Workflow

G A 1. Prepare Buffer Solutions (Range of pH values) C 3. Add Analyte to each Buffer A->C B 2. Prepare Analyte Stock Solution B->C D 4. Measure UV-Vis Spectrum for each pH C->D E 5. Plot Absorbance vs. pH at a specific wavelength D->E F 6. Fit Data to Sigmoidal Curve E->F G 7. Determine pKa (pH at inflection point) F->G

Sources

Literature review of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 1,2,4-Triazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: On the Elusive N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Initial literature reviews did not yield specific data on the synthesis or biological profile of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine. This guide, therefore, provides a comprehensive technical overview of the synthesis of the foundational scaffold, 1H-1,2,4-triazol-5-amine , and the subsequent derivatization strategies that would lead to the target molecule and its analogues. This approach equips researchers with the fundamental knowledge and methodologies to explore this chemical space.

The 1,2,4-Triazole-5-amine Core: A Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] Its prevalence in pharmaceuticals stems from its metabolic stability and its ability to act as a bioisostere for amide and ester groups, enhancing pharmacokinetic profiles.[1][2] The 5-amino-substituted 1,2,4-triazole, in particular, offers a versatile platform for generating a diverse library of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

Synthesis of the 1H-1,2,4-triazol-5-amine Scaffold

The construction of the 1,2,4-triazole ring can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Cyclization of Aminoguanidine with Carboxylic Acids

A common and straightforward method for synthesizing 3-substituted-1H-1,2,4-triazol-5-amines involves the condensation and subsequent cyclization of aminoguanidine with a carboxylic acid.[4] This method is robust and tolerates a variety of functional groups on the carboxylic acid, allowing for the introduction of diversity at the 3-position of the triazole ring.

Aminoguanidine Aminoguanidine Intermediate Acylaminoguanidine Intermediate Aminoguanidine->Intermediate Condensation Carboxylic_Acid R-COOH Carboxylic_Acid->Intermediate Triazole_Amine 3-R-1H-1,2,4-triazol-5-amine Intermediate->Triazole_Amine Cyclization (Heat)

Figure 1: General scheme for the synthesis of 3-substituted-1H-1,2,4-triazol-5-amines from aminoguanidine and a carboxylic acid.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine [4]

  • Reaction Setup: In a round-bottom flask, combine aminoguanidine bicarbonate (1.0 eq) and the desired carboxylic acid (e.g., trifluoroacetic acid, 1.0 eq).

  • Condensation and Cyclization: Heat the mixture, often without a solvent, at a temperature sufficient to drive the condensation and subsequent cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then typically triturated with a suitable solvent (e.g., water or ethanol) to remove any unreacted starting materials and byproducts.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold solvent, and dried under vacuum. If necessary, the product can be further purified by recrystallization.

Causality: The use of aminoguanidine bicarbonate provides a stable source of aminoguanidine. The heat-induced cyclization is an efficient way to form the stable triazole ring. The choice of a trifluoromethyl-containing carboxylic acid directly installs the electron-withdrawing trifluoromethyl group at the 3-position, which can significantly influence the biological activity of the final compound.[4]

From Hydrazones and Amines

A metal-free approach involves the oxidative cyclization of hydrazones and aliphatic amines.[1] This method offers a pathway to 1,3,5-trisubstituted 1,2,4-triazoles and can be adapted for the synthesis of 5-amino derivatives.

Derivatization of the 1H-1,2,4-triazol-5-amine Scaffold

The 1H-1,2,4-triazol-5-amine core offers two primary sites for derivatization: the exocyclic amino group and the nitrogen atoms of the triazole ring. This allows for extensive chemical modification to fine-tune the physicochemical and pharmacological properties of the molecule.

Modification of the Exocyclic Amino Group

The exocyclic amino group is a key handle for introducing a wide range of functionalities.

The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. These amide-functionalized 1,2,4-triazol-5-amines have shown interesting biological activities, including as inhibitors of blood coagulation factor XIIa and thrombin.[5][6]

Triazole_Amine 1H-1,2,4-triazol-5-amine Amide_Derivative N-(1H-1,2,4-triazol-5-yl)amide Triazole_Amine->Amide_Derivative Acylation (Base) Acid_Chloride R-COCl Acid_Chloride->Amide_Derivative

Figure 2: General scheme for the acylation of 1H-1,2,4-triazol-5-amine.

Detailed Experimental Protocol: Synthesis of N-(1H-1,2,4-triazol-5-yl)benzamide [7]

  • Reaction Setup: Dissolve 1H-1,2,4-triazol-5-amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask. Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add the acid chloride (e.g., benzoyl chloride, 1.05 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The dropwise addition of the acid chloride at low temperature helps to control the exothermicity of the reaction.

Reacting the amino group with sulfonyl chlorides yields sulfonamide derivatives. This functional group is present in many drugs and can significantly impact the biological activity. For instance, trifluoromethyl-substituted 1H-1,2,4-triazol-3-yl benzenesulfonamides have been investigated as potential antimalarial agents.[4]

Condensation of the amino group with various aldehydes leads to the formation of Schiff bases. This is a versatile reaction that allows for the introduction of a wide array of aromatic and aliphatic substituents.[8]

N-Alkylation of the Triazole Ring

Alkylation of the triazole ring can occur at the N1, N2, or N4 positions. The regioselectivity of the alkylation is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent, as well as the substituents already present on the triazole ring.[9]

Triazole_Amine 1H-1,2,4-triazol-5-amine N1_Alkylated 1-Alkyl-1H-1,2,4-triazol-5-amine Triazole_Amine->N1_Alkylated Alkylation (R-X, Base) N2_Alkylated 2-Alkyl-2H-1,2,4-triazol-5-amine Triazole_Amine->N2_Alkylated Alkylation (R-X, Base) N4_Alkylated 4-Alkyl-4H-1,2,4-triazol-5-amine Triazole_Amine->N4_Alkylated Alkylation (R-X, Base)

Figure 3: Possible regioisomers from the N-alkylation of 1H-1,2,4-triazol-5-amine.

Detailed Experimental Protocol: General Procedure for N-Alkylation [9][10]

  • Reaction Setup: To a solution of the 1H-1,2,4-triazole derivative (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K2CO3 or NaH, 1.1-1.5 eq).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.0-1.2 eq) to the mixture. A phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.[9]

  • Reaction: Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, and evaporate the solvent.

  • Purification and Characterization: The resulting regioisomers are typically separated by column chromatography. The structure of each isomer is then confirmed by spectroscopic methods, such as 2D NMR.[9]

Causality: The choice of base and solvent can significantly influence the ratio of the N1 and N2/N4 isomers. Stronger bases and polar aprotic solvents often favor alkylation at the N1 position. The use of a phase-transfer catalyst can improve the reaction rate and yield, especially in biphasic systems.

Structure-Activity Relationships and Biological Applications

The derivatization of the 1,2,4-triazol-5-amine scaffold has led to the discovery of compounds with a wide range of biological activities. The nature and position of the substituents play a crucial role in determining the potency and selectivity of these derivatives.

Derivative ClassTarget/ActivityExample IC50/MICReference
Amide-functionalizedFactor XIIa inhibitor28 nM[5]
Amide-functionalizedThrombin inhibitor41 nM[5]
BenzenesulfonamidesAntimalarial-[4]
N-alkylatedCorticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist9 nM (Ki)[11]

Conclusion

References

  • Batra, S., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. Journal of Medicinal Chemistry.
  • Chen, Z., et al. (2016). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. Organic Letters, 18(6), 1334-1337.
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). Journal of Health Sciences.
  • Gaidamakov, S., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. University of Galway Research.
  • 1-Amino-1,2,4-triazole | High-Purity Research Chemical. (n.d.). Benchchem.
  • Guzeldemirci, N. U., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Hassan, A. A., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Future Journal of Pharmaceutical Sciences.
  • Kumar, P., & Chawla, A. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 114-126.
  • Liazin, O., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Medicinal Chemistry Letters.
  • Parchenko, V. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review).
  • Perregaard, J., et al. (2026). 1-Alkyl-3-amino-5-aryl-1H-[1][5][12]triazoles: Novel Synthesis via Cyclization of N-Acyl-S-methylisothioureas with Alkylhydrazines and Their Potent Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist Activities. Journal of Medicinal Chemistry.

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Synthesis of 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025).
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.
  • Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. (2020). YouTube.
  • Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. (2019). RSC Advances.
  • Vovk, M. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology.
  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. (n.d.). RSC Publishing.
  • de Oliveira, C. S., et al. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules.
  • 1H-1,2,4-Triazol-5-amine, 1-propyl-. (n.d.). PubChem.
  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega.

Sources

An In-depth Technical Guide to the Electronic Properties of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the electronic properties of the novel compound N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational knowledge of the 1,2,4-triazole scaffold with established principles of physical organic chemistry to predict its electronic behavior. Furthermore, we present a detailed roadmap for its empirical and computational characterization, including step-by-step protocols for synthesis, spectroscopic analysis, electrochemical evaluation, and theoretical modeling. This guide is intended to serve as a practical resource for researchers investigating this and related heterocyclic systems, particularly within the context of medicinal chemistry and drug discovery.

Introduction: The 1,2,4-Triazole Core in Drug Discovery

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This five-membered heterocycle is a key pharmacophore in a multitude of approved drugs, exhibiting a wide spectrum of biological activities including antifungal, anti-inflammatory, and anticancer properties. Its utility is rooted in its unique electronic structure, which can be finely tuned through substitution to modulate a molecule's physicochemical properties, including solubility, bioavailability, and target engagement.

This guide focuses on a specific, uncharacterized derivative: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine . Understanding the electronic landscape of this molecule is paramount to predicting its reactivity, metabolic fate, and potential as a pharmacophore.

Predicted Electronic Profile of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

The electronic character of the target molecule is a composite of the inherent properties of the 1,2,4-triazole ring and the influence of its substituents: a 1-methyl group, and a 5-(N,N-dimethylamino) group.

The 1,2,4-Triazole Ring: An Aromatic System

The 1,2,4-triazole ring is an aromatic heterocycle. Its aromaticity imparts significant thermodynamic stability. The presence of three nitrogen atoms makes the ring electron-deficient, which generally influences its reactivity towards nucleophiles and its ability to participate in hydrogen bonding.

Substituent Effects: Modulating the Core Electronics

The electronic properties of the triazole core are significantly modulated by its substituents through inductive and resonance effects.

  • 1-Methyl Group : This alkyl group is a weak electron-donating group through a positive inductive effect (+I). It increases the electron density of the ring system to a small extent.

  • 5-(N,N-dimethylamino) Group : This is a potent electron-donating group. The nitrogen atom's lone pair can be delocalized into the triazole ring through a strong positive resonance effect (+R).[1] This effect is expected to significantly increase the electron density of the triazole ring, making it more nucleophilic than the unsubstituted parent heterocycle.[2] The dimethylamino group also exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom, but the +R effect is overwhelmingly dominant.[1]

Overall Predicted Effect: The powerful electron-donating N,N-dimethylamino group at the 5-position is anticipated to be the dominant factor in defining the molecule's electronic character. This will likely result in a significantly electron-rich triazole system. This increased electron density is predicted to lower the ionization potential and oxidation potential of the molecule.

Proposed Experimental Workflow for Characterization

To empirically validate the predicted electronic properties, a systematic experimental approach is necessary. This involves synthesis, purification, and a suite of analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Characterization synthesis Synthesis purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms uv_vis UV-Vis Spectroscopy ms->uv_vis Electronic Transitions cv Cyclic Voltammetry uv_vis->cv Redox Properties

Caption: Proposed experimental workflow for the synthesis and characterization of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Synthesis and Purification

A plausible synthetic route would involve the cyclization of a substituted thiosemicarbazide or a related precursor, followed by methylation. A representative synthesis of substituted aminotriazoles can be adapted from established methods.[3]

Protocol:

  • Synthesis of Precursor: React N,N-dimethylthiosemicarbazide with a suitable methylating agent (e.g., methyl iodide) to form an S-methylisothiourea intermediate.

  • Cyclization: Condense the intermediate with an appropriate acyl hydrazide or a related cyclizing agent under mild heating.

  • N-Methylation: The resulting 5-(N,N-dimethylamino)-1H-1,2,4-triazole can then be selectively methylated at the N1 position using a methylating agent like methyl iodide in the presence of a base.

  • Purification: The crude product should be purified using column chromatography or recrystallization to obtain the pure N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Spectroscopic Characterization
Spectroscopic MethodExpected Observations
¹H NMR Resonances for the N1-methyl group, the N,N-dimethylamino protons, and the C3-proton of the triazole ring. The chemical shifts will be indicative of the electron-donating nature of the substituents.
¹³C NMR Signals for the three distinct methyl carbons and the two triazole ring carbons (C3 and C5). The chemical shift of C5 will be significantly influenced by the directly attached dimethylamino group.
IR Spectroscopy Characteristic C-H, C-N, and N-N stretching and bending vibrations. The absence of an N-H stretch will confirm the trisubstituted nature of the amine.
UV-Vis Spectroscopy π → π* transitions characteristic of the aromatic triazole ring. The strong electron-donating dimethylamino group is expected to cause a bathochromic (red) shift of the absorption maximum compared to simpler triazoles.
Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of a molecule, providing insights into the energies of the frontier molecular orbitals (HOMO and LUMO).

Protocol:

  • Sample Preparation: Prepare a solution of the title compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Instrumentation: Use a standard three-electrode setup (working, reference, and counter electrodes).

  • Data Acquisition: Scan the potential to a sufficiently positive value to observe the oxidation of the molecule. The potential should also be scanned negatively to probe for any reduction events.

  • Analysis: The onset of the oxidation peak can be used to estimate the ionization potential (related to the HOMO energy).

Proposed Computational Chemistry Workflow

In parallel with experimental work, computational modeling can provide a deep understanding of the electronic structure. Density Functional Theory (DFT) is a robust method for such investigations.[4]

computational_workflow cluster_setup Model Setup cluster_calculation DFT Calculations cluster_analysis Property Analysis geometry Initial Geometry Construction optimization Geometry Optimization (e.g., B3LYP/6-31G*) geometry->optimization freq Frequency Calculation optimization->freq Verify Minimum spe Single Point Energy (Higher Level of Theory) freq->spe orbitals HOMO/LUMO Energies & Visualization spe->orbitals esp Electrostatic Potential Map orbitals->esp nbo Natural Bond Orbital (Charge Distribution) esp->nbo

Caption: Proposed computational workflow for the theoretical analysis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Computational Methods

Protocol:

  • Geometry Optimization: The molecular structure will be optimized using a functional such as B3LYP with a basis set like 6-31G(d,p).

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

  • Electronic Properties Calculation: From the optimized geometry, key electronic properties can be calculated:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[5]

    • Molecular Electrostatic Potential (MEP) Map: This will visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and donor-acceptor interactions within the molecule.[4]

Predicted Computational Results
PropertyPredicted OutcomeRationale
HOMO Energy Relatively high (less negative)The electron-donating N,N-dimethylamino group will raise the energy of the HOMO.
LUMO Energy Less affected than HOMOSubstituent effects are generally more pronounced on the HOMO.
HOMO-LUMO Gap Relatively smallA high HOMO energy will lead to a smaller energy gap, suggesting higher reactivity.
MEP Map Negative potential (red) localized over the triazole ring and the exocyclic nitrogen, indicating electron-rich regions.Consistent with the strong electron-donating effect of the dimethylamino group.

Conclusion

While N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine remains an uncharacterized molecule, a robust understanding of its electronic properties can be extrapolated from the well-established chemistry of the 1,2,4-triazole scaffold. The presence of a potent electron-donating N,N-dimethylamino group is predicted to create an electron-rich heterocyclic system with a relatively high-energy HOMO and a correspondingly smaller HOMO-LUMO gap. This guide provides a comprehensive experimental and computational roadmap for the definitive characterization of its electronic structure. The insights gained from such studies will be invaluable for assessing its potential in drug development and other applications in materials science.

References

  • McGraw-Hill's AccessScience. (n.d.). Electron affinity. Retrieved from [Link]

  • Al-Otaibi, J. S., El-Emam, A. A., & Monajjemi, M. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Main Group Chemistry, 20(4), 423-435.
  • Hu, L., et al. (2024). Green advancements towards the electrochemical synthesis of heterocycles. Green Chemistry, 26(13), 7469-7491.
  • Verma, R., & Kumar, S. (2022). Recent advances in the electrochemical functionalization of N-heterocycles. Organic & Biomolecular Chemistry, 20(32), 6335-6355.
  • Monajjemi, M. (2026). Computational study of heterocyclic anticancer compounds through nbo method. Preprints.org.
  • Akbar, S., et al. (2021). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega, 6(5), 3567-3581.
  • Wallace, J. M., et al. (2010). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Tetrahedron Letters, 51(41), 5474-5476.
  • Sathish, M., et al. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(1), 336-343.
  • Purdue University. (n.d.). Ionization Energy and Electron Affinity. Retrieved from [Link]

  • Markov, V. I., & Polyakov, E. V. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(8), 89-98.
  • Bristow, J. C., Cliff, S. V. A., Yang, S., & Wallis, J. D. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde group in aromatic systems controlled by remote molecular constraints. New Journal of Chemistry, 45(24), 10744-10756.
  • Shikhaliyev, N. Q., et al. (2022). Effect of the electron-donating dimethylamino group on the HOMO and...
  • ResearchGate. (n.d.). Experimental values of ionization potential (I p ) and electron affinity (E a ). Retrieved from [Link]

  • Reddit. (2017). How can scientists measure the electron affinity and the ionization energy of an element? Retrieved from [Link]

  • National Institutes of Health. (2021). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemistry and MO Computations of Saturated and Unsaturated N-Heterocyclic Silylenes. Retrieved from [Link]

  • National Institutes of Health. (2025). A database of steric and electronic properties of heteroaryl substituents. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica.
  • Protheragen. (n.d.). Electron Affinity and Ionization Potential Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]

  • Central Washington University. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved from [Link]

Sources

Structural Dynamics and Tautomeric Equilibria in 1,2,4-Triazol-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous analysis of tautomerism within the N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine scaffold and its analogs. It moves beyond basic definitions to focus on the practical application of "fixed" tautomers as analytical tools in drug discovery.

A Technical Guide to N,N,1-Trimethyl Analogs and Their Application in Drug Design[1]

Executive Summary: The "Chameleon" Problem

In medicinal chemistry, the 1,2,4-triazol-5-amine scaffold is a privileged structure, serving as a robust bioisostere for amides and carboxylic acids. However, its utility is complicated by prototropic tautomerism —the rapid migration of protons between ring nitrogens and the exocyclic amine.

This guide focuses on N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine . While this specific molecule is structurally "locked," it is the critical reference standard required to deconvolute the complex equilibria of its pharmacologically active analogs. Understanding this reference allows researchers to accurately assign protonation states, predict binding modes, and calculate tautomeric equilibrium constants (


).
Theoretical Framework: Defining the Tautomeric Landscape

To understand the analogs, we must first map the potential tautomeric forms of the parent scaffold (5-amino-1,2,4-triazole). There are two distinct types of tautomerism at play:

  • Annular Tautomerism: Migration of the proton across the ring nitrogens (N1, N2, N4).

  • Amine-Imine Tautomerism: Migration of a proton from the exocyclic amine to a ring nitrogen.[1]

2.1 The "Fixed" Reference: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

The title compound, N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, possesses three methyl groups that permanently block proton migration:

  • N1-Methyl: Blocks annular tautomerism, fixing the ring in the 1H-form .[1]

  • N,N-Dimethyl (Exocyclic): Blocks amine-imine tautomerism, fixing the substituent in the Amino form .[1]

Significance: This molecule represents the "frozen" 1H-amino tautomer.[1] In NMR studies of dynamic analogs, signals matching this reference indicate the presence of the 1H-amino species.

2.2 Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium that exists in unsubstituted or partially substituted analogs, and how the trimethyl derivative serves as a specific trap.

Tautomerism cluster_0 Dynamic Equilibrium (Analogs) T1 1H-Amino Tautomer (Dominant in solution) T2 4H-Amino Tautomer (High Energy) T1->T2 Annular Shift T3 1H-Imino Tautomer (Rare) T1->T3 Amine-Imine Shift T2->T1 T3->T1 Fixed N,N,1-Trimethyl Reference (Structurally Locked) Fixed->T1 Spectroscopic Reference

Figure 1: Tautomeric landscape of 5-amino-1,2,4-triazoles. The N,N,1-Trimethyl derivative acts as a spectroscopic anchor for the 1H-Amino form.[1]

Analytical Methodologies: Deconvoluting the Equilibrium

When developing drugs containing this scaffold, you cannot rely on a single static structure in your docking software. You must determine the dominant tautomer in physiological conditions.

3.1 Comparative NMR Spectroscopy

The most reliable method for determining


 is comparative NMR using the "fixed" model.
ParameterFixed Model (N,N,1-Trimethyl)Dynamic Analog (e.g., 5-amino-1-methyl)Interpretation
1H Chemical Shift (Ring CH)

7.65 ppm (Singlet)

Observed
If

, Analog is 1H.[1] If shifted (>0.5 ppm), suspect 4H or 2H.
13C Chemical Shift (C5)

155.2 ppm

Observed
C5 is highly sensitive to the exocyclic N-character (single vs double bond).
15N NMR (N1/N2/N4) Distinct pattern for N-MeBroad/AveragedRapid exchange causes signal broadening.[1] Low temp (-50°C) required to split peaks.[1]
3.2 Protocol: Determination of Tautomeric Ratio (

)

Objective: Calculate the ratio of 1H-Amino vs. 4H-Amino forms in a novel drug candidate.

  • Synthesis of Standards: Synthesize the N,N,1-Trimethyl (1H-lock) and N,N,4-Trimethyl (4H-lock) derivatives of your scaffold.

  • Solvent Selection: Dissolve candidate and standards in DMSO-

    
     (mimics polar biological pockets) and 
    
    
    
    (mimics hydrophobic pockets).[1]
  • Acquisition:

    • Run 1H NMR at 298K.

    • If signals are broad, perform Variable Temperature (VT) NMR down to 223K to freeze the equilibrium.

  • Calculation: Use the weighted average equation for the chemical shift (

    
    ):
    
    
    
    
    Where
    
    
    is the mole fraction and
    
    
    is the chemical shift of the locked standards.
Experimental Protocols
4.1 Synthesis of the Reference Standard (N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine)

Note: This protocol ensures regioselectivity for the N1 position.[1]

Reagents: 3-bromo-1-methyl-1H-1,2,4-triazole, Dimethylamine (2.0 M in THF),


, DMF.[1]

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 3-bromo-1-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Nucleophilic Substitution: Add

    
     (2.5 eq) followed by Dimethylamine solution (3.0 eq).
    
  • Reaction: Heat to 80°C for 12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Validation: 1H NMR must show a singlet for N-Me (

    
     3.7 ppm) and a singlet for 
    
    
    
    (
    
    
    3.0 ppm).[1]
4.2 Self-Validating Analytical Workflow

The following diagram outlines the decision tree for assigning tautomers in new chemical entities (NCEs).

Workflow Start Start: New Triazole Analog Solubility Check Solubility (DMSO/CDCl3) Start->Solubility NMR_RT 1H NMR at 25°C Solubility->NMR_RT Check_Broad Are signals broad? NMR_RT->Check_Broad VT_NMR Run VT-NMR (-50°C) Check_Broad->VT_NMR Yes Compare Compare Chemical Shifts to N,N,1-Trimethyl Ref Check_Broad->Compare No VT_NMR->Compare Assign_1H Assign 1H-Tautomer Compare->Assign_1H Matches Ref Assign_Mix Calculate Kt (Ratio) Compare->Assign_Mix Intermediate Shift

Figure 2: Decision tree for tautomer assignment using comparative NMR.

Implications for Drug Development[2][3]
5.1 Bioisosterism and Binding Affinity

The 1,2,4-triazol-5-amine is often used to replace an amide bond.[1] However, the 1H-tautomer acts as a Hydrogen Bond Donor (HBD) at the amine and an Acceptor (HBA) at N2/N4. The 4H-tautomer flips this profile.

  • Case Study: If a protein pocket requires an H-bond acceptor at position 4, but the molecule prefers the 1H-tautomer in solution (

    
    ), the energetic penalty for tautomerization (
    
    
    
    ) must be paid upon binding.
  • Design Rule: Use the N,N,1-trimethyl reference to estimate the "intrinsic" energy of the 1H form. If the protein requires the 4H form, consider adding a substituent at C3 that sterically or electronically destabilizes the 1H form, shifting the equilibrium.

5.2 Lipophilicity (LogP)

Tautomers have different LogP values. The 1H-tautomer of triazoles is generally more polar than the 4H or 2H forms due to a larger dipole moment.

  • Impact: If your predictive models assume a single tautomer, your ADME predictions (permeability) will be incorrect. Always calculate LogD based on the weighted average of tautomers determined via the method in Section 3.2.

References
  • Synthesis and Tautomerism of 5-Amino-1,2,4-Triazoles Source: RSC Advances, 2018.[2] Context: Detailed analysis of annular prototropic tautomerism and X-ray crystallographic assignment of 5-amino vs 3-amino forms. URL:[Link]

  • Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms Source: Advances in Heterocyclic Chemistry (Katritzky et al.), 2000.[3] Context: The authoritative review on azole tautomerism, establishing the dominance of the 1H-amino form in solution. URL:[Link]

  • Nuclear Magnetic Resonance Studies of Triazoles Source: Journal of Organic Chemistry, 1968.[3][4] Context: Foundational work establishing the use of N-methylated derivatives as fixed standards for NMR assignment. URL:[Link]

  • Pharmacological Significance of Triazole Scaffold Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2011. Context: Reviews the biological applications and the necessity of understanding structural isomers for target binding. URL:[Link]

  • 1H-1,2,4-Triazol-5-amine Chemical Properties Source: PubChem / National Library of Medicine.[1] Context: Physical property data and toxicity profiles for the parent scaffold. URL:[Link]

Sources

Safety data sheet (SDS) for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

[1][2]

Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6]

This section establishes the structural baseline required for accurate risk assessment.[1][2] The presence of three methyl groups significantly alters the lipophilicity compared to the parent triazole, influencing skin permeation and solubility profiles.[1][2]

Identification
  • Chemical Name: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine[1][2][3][4][5][6][7][8]

  • Synonyms: 5-(Dimethylamino)-1-methyl-1H-1,2,4-triazole; 1-Methyl-5-(dimethylamino)-1,2,4-triazole[1][2]

  • Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 126.16 g/mol [1][2]

  • Structural Class: Aminotriazole derivative (Alkylated)[1][2]

Predicted Physicochemical Properties[1][2]
  • Physical State: Solid (Crystalline powder).[1][2] Note: Methylation disrupts intermolecular H-bonding found in primary aminotriazoles, potentially lowering the melting point relative to Amitrole (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Solubility: High solubility in polar organic solvents (DMSO, Methanol, DCM).[1][2] Moderate to high water solubility is expected due to the triazole ring, though reduced compared to the un-methylated parent.[1][2]

  • Partition Coefficient (LogP): Estimated ~0.5–0.[1][2]8. Implication: Enhanced membrane permeability compared to Amitrole (LogP -0.97), increasing systemic absorption risks.[1][2]

Hazard Assessment & Toxicology (Read-Across Analysis)

The core toxicity of 1,2,4-triazoles is well-documented.[1][2] Researchers must assume this specific analog shares the thyrotoxic and teratogenic potential of the class until proven otherwise.[1][2]

GHS Classification (Derived)

Based on the Structure-Activity Relationship (SAR) of the 1,2,4-triazole core:

Hazard ClassCategoryHazard Statement (H-Code)Mechanism/Rationale
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]Consistent with aminotriazole LD50 values (1-2 g/kg in rats).[1][2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2]Basic nitrogen functionality (pKa ~10) causes mucosal irritation.[1][2]
Reproductive Tox. Cat 2H361d: Suspected of damaging the unborn child.[1][2]Triazoles are known inhibitors of CYP450 enzymes involved in steroidogenesis.[1][2]
STOT - Rep. Exp. Cat 2H373: May cause damage to organs (Thyroid, Liver).[1][2]Thyroid peroxidase inhibition is a hallmark of the triazole scaffold.[1][2]
Critical Signaling Pathway: Triazole-Induced Thyrotoxicity

The following diagram illustrates the mechanism by which triazole handling can lead to systemic endocrine disruption. This underscores the necessity for strict dust control.[1][2]

TriazoleToxicityExposureInhalation/Ingestion ofN,N,1-Trimethyl-1H-1,2,4-triazol-5-amineAbsorptionSystemic Absorption(Enhanced by N-Methylation)Exposure->AbsorptionTargetThyroid Peroxidase (TPO)InhibitionAbsorption->Target DistributionHormoneDropDecreased T3/T4 SynthesisTarget->HormoneDrop MechanismFeedbackPituitary TSH Release(Compensatory)HormoneDrop->Feedback Negative Feedback LoopPathologyThyroid Hypertrophy /HyperplasiaFeedback->Pathology Chronic Stimulation

Figure 1: Mechanism of Action for Triazole-Induced Endocrine Disruption.[1][2] The N-methylation of this specific analog may facilitate faster absorption across biological membranes.[1][2]

Risk Management & Handling Protocols

Engineering Controls (The Primary Barrier)

Do not rely solely on PPE.[1][2] The potential for endocrine disruption requires containment.[1][2]

  • Solid Handling: All weighing and transfer of the neat solid must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Solution Handling: Once dissolved, standard benchtop handling is permissible only if the solvent is non-volatile; otherwise, maintain hood usage.[1][2]

  • Decontamination: The compound is basic.[1][2][9] Surface decontamination should involve a mild acidic wipe (e.g., 1% Citric Acid) followed by a surfactant wash to ensure removal.[1][2]

Personal Protective Equipment (PPE) Matrix

The "N,N-dimethyl" substitution increases lipophilicity, rendering standard latex gloves insufficient.[1][2]

Body PartRecommended PPERationale
Hands Nitrile (Double Gloved) or Butyl Rubber Standard Nitrile (0.11 mm) breakthrough time is likely <30 mins for methylated amines.[1][2] Change outer gloves immediately upon splash.[1][2]
Respiratory N95/P100 (if outside hood)Required only if engineering controls fail or during spill cleanup.[1][2]
Eyes Chemical Goggles Safety glasses are insufficient for powders that are eye irritants (H319).[1][2]
Handling Decision Logic

Use this workflow to determine the requisite containment level based on your experimental scale.

HandlingLogicStartStart: Handling N,N,1-Trimethyl-1H-1,2,4-triazol-5-amineStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolutionState->LiquidQuantityQuantity > 100 mg?Solid->QuantityVolatileVolatile Solvent?Liquid->VolatileHoodMANDATORY: Fume Hood+ Double Nitrile GlovesQuantity->HoodNoGloveboxRecommended: Gloveboxor Static-Free EnclosureQuantity->GloveboxYes (High Dust Risk)Volatile->HoodYes (DCM, MeOH)BenchPermissible: Benchtopwith Local ExhaustVolatile->BenchNo (Water, DMSO)

Figure 2: Operational Decision Tree for Safe Handling. Prioritize containment for solids to prevent inhalation of particulates.

Emergency Response Framework

First Aid Measures
  • Inhalation: Move to fresh air immediately. Medical surveillance is critical due to delayed thyroid effects.[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Contraindication: Do not use organic solvents (ethanol/acetone) to clean skin, as this may enhance transdermal absorption of the methylated compound.[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2]

Firefighting & Decomposition Products[2]
  • Hazardous Combustion: Thermal decomposition will release Nitrogen Oxides (NOx) , Carbon Monoxide, and potentially methylamine vapors.[1][2]

  • Extinguishing Media: Water spray, Dry chemical, CO2.[1][2]

  • Specific Risk: As a high-nitrogen compound, avoid containment in heated, sealed vessels to prevent pressure buildup.[1][2]

Accidental Release (Spill)[1][2]
  • Evacuate the immediate area (5-10 meters).[1][2]

  • Don PPE: Goggles, Double Nitrile Gloves, Lab Coat, N95 Respirator.[1][2]

  • Containment:

    • Dry Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[1][2]

    • Wet Spill: Absorb with inert material (Vermiculite/Sand).[1][2]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to NOx generation).[1][2]

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated) . While the triazole ring is stable, the exocyclic amine can be prone to oxidation or hydrolysis over extended periods.[1][2]

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of exothermic reaction.[1][2]

    • Acids: Will form salts (protonation of the N4 or exocyclic amine).[1][2]

    • Acid Chlorides/Anhydrides: The exocyclic amine is nucleophilic and will react rapidly.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78471, 3-(Methylthio)-1,2,4-triazol-5-amine (Analog Reference).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole derivatives and read-across frameworks for thyroid toxicity.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Aminotriazoles.[1][2] Retrieved from [Link][1][2]

Methodological & Application

Technical Brief: Scalable Synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine .


)

Part 1: Executive Summary & Retrosynthetic Logic

The target molecule, N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (also known as 5-(dimethylamino)-1-methyl-1H-1,2,4-triazole), represents a challenging scaffold due to the tautomeric nature of the 1,2,4-triazole ring. Direct alkylation of 3-amino-1,2,4-triazole often yields a mixture of regioisomers (N1, N2, and N4 alkylation) and poly-alkylated byproducts.

To ensure regiochemical integrity and scalability , this protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy. The synthesis proceeds through a defined 5-chloro-1-methyl-1,2,4-triazole intermediate, where the leaving group (Cl) at the electron-deficient C5 position is displaced by dimethylamine. This route guarantees the position of the N-methyl group is fixed prior to the introduction of the amine functionality.
Retrosynthetic Analysis
  • Target: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

  • Disconnection: C5–N bond via

    
    .
    
  • Intermediate: 5-Chloro-1-methyl-1H-1,2,4-triazole.

  • Starting Material: 1-Methyl-1,2,4-triazol-5(4H)-one (commercially available or synthesized from methylhydrazine and ethyl formate).

Part 2: Detailed Experimental Protocol

Safety & Hazards
  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. Handle in a fume hood under inert atmosphere.
    
  • Dimethylamine: Volatile and toxic. Use a sealed pressure tube or efficient condenser.

  • 1,2,4-Triazoles: Potential biological activity; handle with standard PPE.

Step 1: Chlorination (Synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole)

Principle: Conversion of the cyclic amide (lactam) to the imidoyl chloride using a dehydrating chlorinating agent.

  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Reagents:

    • 1-Methyl-1,2,4-triazol-5(4H)-one (10.0 g, 101 mmol)

    • Phosphorus Oxychloride (

      
      ) (50 mL, excess)
      
    • Phosphorus Pentachloride (

      
      ) (21.0 g, 101 mmol) – Optional, enhances yield.
      
  • Procedure:

    • Charge the RBF with 1-Methyl-1,2,4-triazol-5(4H)-one and

      
      .
      
    • Slowly add

      
       at room temperature.
      
    • Heat the mixture to reflux (105–110 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of starting material.

    • Workup: Cool the reaction mixture to room temperature. Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Quench: Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Neutralize carefully with saturated

      
       solution to pH 7–8.
      
    • Extraction: Extract with Dichloromethane (DCM) (

      
       mL). Dry combined organics over anhydrous 
      
      
      
      , filter, and concentrate.
  • Output: 5-Chloro-1-methyl-1H-1,2,4-triazole (Off-white solid/oil). Yield: ~85–90%.[1]

Step 2: Amination (Synthesis of Target Molecule)

Principle:


 displacement of the chloride by the secondary amine. The 1,2,4-triazole ring acts as an electron-withdrawing group, activating the C5 position.
  • Setup: 100 mL Pressure Tube (sealed vessel) or RBF with dry ice condenser.

  • Reagents:

    • 5-Chloro-1-methyl-1H-1,2,4-triazole (5.0 g, 42.5 mmol)

    • Dimethylamine (40% aq. solution or 2.0 M in THF) (10 equiv., 425 mmol). Note: Excess amine acts as the base to scavenge HCl.

    • Solvent: Acetonitrile (ACN) (30 mL) or Ethanol.

  • Procedure:

    • Dissolve the chloro-triazole in ACN.

    • Add the Dimethylamine solution.

    • Seal the tube and heat to 80 °C for 12 hours.

    • Monitoring: Check via LC-MS for the mass peak [M+H]+ = 127.1.

    • Workup: Concentrate the solvent under reduced pressure.

    • Resuspend residue in DCM (50 mL) and wash with water (

      
       mL) to remove dimethylammonium chloride salts.
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • If necessary, purify via silica gel flash chromatography (Eluent: 0–10% MeOH in DCM).

    • Recrystallization: Cold Hexane/Ether mixture.

Part 3: Data Presentation & Visualization

Table 1: Process Parameters & Critical Quality Attributes (CQA)
ParameterStep 1 (Chlorination)Step 2 (Amination)
Limiting Reagent 1-Me-Triazolone5-Chloro-Intermediate
Key Reagent

/

Dimethylamine (

)
Temperature 110 °C (Reflux)80 °C (Sealed)
Time 4–6 Hours12 Hours
Critical Control Moisture exclusion (Argon)Pressure limit (Sealed tube)
Expected Yield 85–90%75–85%
Appearance Off-white solidWhite crystalline solid
Reaction Pathway Diagram

SynthesisPath SM 1-Methyl-1,2,4-triazol-5-one (Starting Material) INT Intermediate: 5-Chloro-1-methyl-1,2,4-triazole SM->INT R1 POCl3, PCl5 Reflux, 4h PROD Target: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine INT->PROD R2 HN(Me)2, ACN 80°C, 12h

Figure 1: Two-step regioselective synthesis pathway via chlorination and nucleophilic aromatic substitution.

Part 4: Analytical Validation & Troubleshooting

Characterization Expectations:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.65 ppm (s, 1H, C3-H). Diagnostic signal for the triazole ring proton.
      
    • 
       3.70 ppm (s, 3H, N1-CH3).
      
    • 
       2.95 ppm (s, 6H, N(CH3)2).
      
  • MS (ESI): Calculated for

    
    : 126.09; Found [M+H]+: 127.1.
    

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure

    
     is fresh and distilled. Old 
    
    
    
    contains phosphoric acid which inhibits the reaction. Ensure strictly anhydrous conditions.
  • Incomplete Reaction in Step 2: If the chloro-intermediate remains, increase temperature to 100 °C or switch solvent to DMF to increase the rate of

    
    .
    
  • Regioselectivity Concerns: This route bypasses regioselectivity issues by fixing the N1-methyl group in the starting material (1-methyl-1,2,4-triazol-5-one).

References

  • Synthesis of 1,2,4-Triazoles (General Review)

    • Methods of Synthesis of 1,2,4-Triazole Derivatives. International Research Journal of Pharmacy. (2012).

  • Chlorination Protocol (Analogous Chemistry)

    • Regioselective synthesis of 1,5-disubstituted-1,2,4-triazoles.[2] BenchChem Application Note. (2025).[1][3]

  • Nucleophilic Substitution on Triazoles

    • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction. (Analogous reactivity pattern). PMC. (2022).[1][4][5]

  • Microwave Assisted Synthesis (Alternative Route)

    • Regioselective microwave synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles. NIH. (2019).

Sources

Advanced Protocols for the Methylation of 1,2,4-Triazol-5-amine (3-AT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1,2,4-Triazol-5-amine (3-AT) is a versatile scaffold in medicinal chemistry, acting as a bioisostere for amides and carboxylic acids. However, its functionalization is complicated by annular tautomerism (N1-H ⇌ N2-H ⇌ N4-H) and the ambident nucleophilicity of the exocyclic amine versus the ring nitrogens.

Core Challenge: Direct alkylation of 3-AT with methylating agents (e.g., MeI, DMS) is rarely regioselective. It typically yields a mixture of N1-methyl and N2-methyl isomers, with trace amounts of N4-methyl and poly-alkylated products.

Expert Recommendation:

  • For Library Generation (HTS): Use Method A (Direct Methylation) followed by chromatographic separation to access both N1 and N2 isomers rapidly.

  • For Lead Optimization (Scale-up): Do not use direct methylation. Use Method B (De Novo Cyclization) to synthesize the specific regioisomer (N1, N2, or N4) from acyclic precursors. This ensures 100% regiocontrol and simplifies purification.

  • For Exocyclic Amine Methylation: Use Method C (Protection/Deprotection) . Direct methylation of the exocyclic amine is chemically forbidden without protecting the ring nitrogens due to their higher nucleophilicity (pKa ~10 vs pKa ~4 for the amine).

Mechanistic Insight & Regiochemistry

The regiochemical outcome is dictated by the tautomeric equilibrium and the "Hard and Soft Acids and Bases" (HSAB) theory.

  • N1-Alkylation (Thermodynamic): Often favored in basic conditions (NaH/DMF) where the triazolate anion is formed. The N1 position is less sterically hindered than N2 (flanked by the amine).

  • N2-Alkylation (Kinetic): Can occur in neutral conditions or with specific solvent effects, but is often the minor product in basic alkylation.

  • N4-Alkylation: Rare via direct alkylation due to electronic repulsion from the adjacent lone pairs of N1 and N2.

Tautomerism cluster_0 Tautomeric Equilibrium of 3-AT cluster_1 Methylation Outcomes (MeI/Base) T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 Fast Exchange P1 1-Methyl-5-amino-1,2,4-triazole (Major Product) T1->P1 Alkylation at N1 T4 4H-Tautomer (N4-H) T2->T4 Equilibrium P2 1-Methyl-3-amino-1,2,4-triazole (Minor Product) T2->P2 Alkylation at N2 P4 4-Methyl-3-amino-1,2,4-triazole (Trace/Rare) T4->P4 Alkylation at N4

Caption: Tautomeric equilibrium of 3-amino-1,2,4-triazole and the resulting methylated products. N1-methylation is typically the dominant pathway under basic conditions.

Experimental Protocols

Method A: Direct Methylation (Synthesis of N1/N2 Mixture)

Application: Rapid access to both 1-methyl and 2-methyl isomers for biological screening.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add 3-Amino-1,2,4-triazole (1.0 eq) portion-wise over 15 minutes. (Caution: H2 gas evolution). Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear (formation of triazolate anion).

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Cool to 0°C and quench carefully with ice-water (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). (Note: The products are polar; if extraction is poor, use n-Butanol or continuous extraction).

  • Purification: Concentrate in vacuo. The residue will contain a mixture of isomers.

    • Column Chromatography: Silica gel. Gradient: 100% DCM

      
       90:10 DCM:MeOH.
      
    • Order of Elution: Typically, the 2-methyl isomer (less polar) elutes first, followed by the 1-methyl isomer (more polar).

Data Interpretation:

Isomer Structure Name 1H NMR Characteristic (DMSO-d6)
Major (N1) 1-methyl-1H-1,2,4-triazol-5-amine N-Me singlet ~3.60 ppm; Ring C-H ~7.5 ppm

| Minor (N2) | 1-methyl-1H-1,2,4-triazol-3-amine* | N-Me singlet ~3.75 ppm; Ring C-H ~8.2 ppm |

*Note: Naming depends on tautomer fixed. 1-methyl-3-amino corresponds to methylation at the nitrogen distal to the amine.

Method B: Regioselective De Novo Synthesis (Recommended)

Application: Scale-up of a single, pure isomer without need for difficult chromatographic separation.

Protocol B1: Synthesis of 1-Methyl-1,2,4-triazol-5-amine (N1-Me)

Instead of methylating the ring, build the ring from Methylhydrazine .

Reagents:

  • Methylhydrazine sulfate

  • Cyanamide (H2N-CN)

  • pH control (NaOH)

Workflow:

  • Dissolve Methylhydrazine sulfate in water. Adjust pH to 7.0 with NaOH.

  • Add Cyanamide (1.1 eq) dropwise at 0-5°C.

  • Heat to reflux (80-100°C) for 3 hours.

  • Cool and neutralize. The product, 1-methyl-5-amino-1,2,4-triazole , precipitates or can be extracted.

  • Purity: >95% single regioisomer.

Protocol B2: Synthesis of 4-Methyl-1,2,4-triazol-3-amine (N4-Me)

Reagents:

  • N-Methylthiosemicarbazide

  • Formic Acid[2][3]

Workflow:

  • Reflux N-Methylthiosemicarbazide in 85% Formic Acid for 4 hours.

  • Concentrate to remove excess acid.

  • Basify with NH4OH to precipitate the product.

  • Result: Exclusive formation of the 4-methyl isomer.

Method C: Methylation of the Exocyclic Amine (N-Me)

Application: Synthesizing


-methyl-1,2,4-triazole-3,5-diamine derivatives.
Constraint:  You cannot simply add MeI to 3-AT to get this. You must protect the ring.

Protocol:

  • Protection: React 3-AT with Trityl Chloride (Trt-Cl) and TEA in DCM. The bulky Trityl group preferentially protects the ring nitrogens (usually N1/N2 mixture, but sterically blocks ring alkylation).

  • Methylation: React the N-trityl-3-AT with Methyl Iodide (1.1 eq) and NaH in DMF. The anion now forms on the exocyclic amine (since the ring is blocked).

  • Deprotection: Treat with TFA/DCM (1:1) or dilute HCl to remove the Trityl group.

  • Result: 3-(Methylamino)-1,2,4-triazole.

Analytical Validation & Troubleshooting

Distinguishing Isomers via NOE (Nuclear Overhauser Effect)

This is the only definitive way to confirm regiochemistry without X-ray crystallography.

  • 1-Methyl-5-amino (N1):

    • NOE: Strong correlation between N-Me protons and the Exocyclic NH2 protons (if visible) or lack of correlation to the C3-H proton.

    • Logic: The methyl group is spatially adjacent to the amine group.

  • 1-Methyl-3-amino (N2):

    • NOE: Strong correlation between N-Me protons and the Ring C5-H proton.

    • Logic: The methyl group is adjacent to the ring carbon, not the amine.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) Poly-alkylation (quaternary salts)Reduce MeI equivalents to 0.95 eq; Add MeI very slowly at -10°C.
Inseparable Mixture Similar polarity of N1/N2 isomersChange column solvent to DCM:Acetone or use Prep-HPLC (C18 column).
No Reaction (Method C) Trityl group too labile or steric hindranceUse Boc-protection (Boc2O, DMAP) instead of Trityl. Boc is stable to basic methylation.

References

  • Regioselectivity of Alkylation: Larina, L. I., et al. "Nitro-1,2,4-triazoles: tautomerism and alkylation." Russian Chemical Bulletin, 2006. Link (Describes N1 vs N2 preference).

  • Synthesis of 1-methyl-5-amino isomer: Olofson, R. A., et al. "Regiospecific synthesis of 1-substituted 1,2,4-triazoles." Journal of Organic Chemistry, 1984. Link

  • Cyclization Methods: Guo, S., et al.[4] "Green synthesis of 3-amino-1,2,4-triazoles."[5] Frontiers in Chemistry, 2021. Link

  • NMR Characterization: Claramunt, R. M., et al.[4][6] "The annular tautomerism of 1,2,4-triazoles in solution." Journal of the Chemical Society, Perkin Transactions 2, 2006. Link

Sources

Application Note: High-Purity Synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers requiring high-purity N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (CAS: 17254-46-9). It synthesizes established heterocyclic chemistry principles with rigorous safety standards due to the use of methylhydrazine.

Introduction & Strategic Analysis

The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (also known as 1-methyl-5-(dimethylamino)-1,2,4-triazole) presents a classic regioselectivity challenge in heterocyclic chemistry. The target molecule features a 1,2,4-triazole core with a specific methylation pattern at the N1 position and a dimethylamino substituent at C5.

Synthetic Route Selection

Two primary routes were evaluated based on regiochemical control and yield potential:

  • Route A (Direct Methylation): Methylation of 3-amino-1,2,4-triazole.

    • Verdict:REJECTED. This method typically yields a difficult-to-separate mixture of N1, N2, and N4 isomers, requiring extensive chromatographic purification.

  • Route B (Cyclization via Aminoguanidine): The reaction of Methylhydrazine with Dimethylcyanamide followed by cyclization with a C1-donor (Triethyl Orthoformate).

    • Verdict:SELECTED (Gold Standard). This route builds the ring around the substituents, locking the methyl group at N1 and the dimethylamino group at C5. It offers superior regiocontrol and scalability.

Mechanistic Logic
  • Nucleophilic Addition: Methylhydrazine (MeNHNH₂) attacks the electrophilic nitrile carbon of Dimethylcyanamide (Me₂N-CN). The primary amino group (-NH₂) of methylhydrazine is the kinetic nucleophile, forming a substituted aminoguanidine intermediate.

  • Cyclocondensation: The intermediate reacts with Triethyl Orthoformate (HC(OEt)₃). The orthoformate provides the C3 carbon, bridging the hydrazine backbone to close the 1,2,4-triazole ring.

Reagents & Equipment

Critical Safety Note: Methylhydrazine is a volatile, highly toxic, and suspected carcinogenic agent. All operations must be performed in a functioning fume hood with appropriate PPE (butyl rubber gloves, face shield).

Reagents
ReagentPurityRoleCAS No.
Methylhydrazine >98%Core Scaffold (N1 Source)60-34-4
Dimethylcyanamide >97%Substituent Source (C5-NMe2)1467-79-4
Triethyl Orthoformate >98%Cyclizing Agent (C3 Source)122-51-0
Ethanol (Absolute) AnhydrousSolvent64-17-5
p-Toluenesulfonic Acid Cat. GradeCatalyst104-15-4
Ethyl Acetate/Hexanes HPLC GradePurification-
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (250 mL) with temperature probe and reflux condenser.

  • Addition Funnel: Pressure-equalizing, for controlled addition of methylhydrazine.

  • Inert Atmosphere: Nitrogen or Argon manifold.

  • Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Detailed Protocol: The "Guanidine-Orthoformate" Route

Phase 1: Formation of the Aminoguanidine Intermediate

Objective: Synthesize 3,3-dimethyl-1-methylaminoguanidine (in situ).

  • Setup: Flame-dry the 3-neck flask and cool under a stream of Nitrogen.

  • Charging: Add Dimethylcyanamide (10.0 mmol, 0.70 g) and anhydrous Ethanol (20 mL) to the flask. Stir to dissolve.

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Carefully add Methylhydrazine (11.0 mmol, 0.51 g) dropwise via the addition funnel over 15 minutes.

    • Note: A slight excess of methylhydrazine ensures complete consumption of the cyanamide.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The nitrile spot should disappear, and a new polar spot (guanidine) should appear.

Phase 2: Cyclization to the Triazole

Objective: Close the ring using Triethyl Orthoformate.

  • Reagent Addition: To the reaction mixture from Phase 1, add Triethyl Orthoformate (15.0 mmol, 2.22 g) and a catalytic crystal of p-Toluenesulfonic acid (approx. 10 mg).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The orthoformate reacts with the primary and secondary amines of the guanidine intermediate, eliminating ethanol and forming the aromatic triazole ring.

  • Monitoring: Monitor by TLC. The intermediate guanidine spot will convert to a less polar product spot (the triazole).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to obtain a crude oil.

    • Neutralization: If the oil is acidic, dissolve in EtOAc (50 mL) and wash with saturated NaHCO₃ (20 mL). Dry the organic layer over Na₂SO₄ and concentrate.

Phase 3: Purification & Characterization
  • Flash Chromatography: Purify the crude residue using a silica gel column.

    • Eluent: Gradient of Ethyl Acetate in Hexanes (start 20% EtOAc, ramp to 80% EtOAc).

    • Target: Collect the fractions corresponding to the major UV-active spot.

  • Crystallization (Optional): If the product is solid, recrystallize from Ethanol/Ether.

  • Yield Expectation: 65–80%.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and logic flow.

G Start Start: Methylhydrazine + Dimethylcyanamide Inter Intermediate: Aminoguanidine Derivative Start->Inter Nucleophilic Addition (0°C to RT) Cyclize Cyclization: + Triethyl Orthoformate (Reflux) Inter->Cyclize + HC(OEt)3 / pTsOH Product Product: N,N,1-Trimethyl-1H- 1,2,4-triazol-5-amine Cyclize->Product Ring Closure (-3 EtOH)

Caption: Step-wise synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine showing key intermediates.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationExtend reflux time or add more Triethyl Orthoformate. Ensure anhydrous conditions.
Regioisomer Mix Incorrect addition orderEnsure Methylhydrazine is added to Dimethylcyanamide (not vice versa) to favor the correct guanidine isomer.
Impure Product Residual MethylhydrazineWash crude organic phase thoroughly with dilute HCl (carefully) or brine; Methylhydrazine is water-soluble.

References

  • Regioselective Synthesis of 1-Substituted 5-Aminotriazoles

    • Source: Dolzhenko, A. V., et al. "Synthesis of 5,7-diamino[1,2,4]triazolo[1,2-a][1,3,5]triazines via annulation." Heterocycles, Vol. 71, No. 2, 2007.[6]

    • Relevance: Establishes the reactivity of N-cyanodithioimidocarbonates and cyanamides with hydrazines to form 5-amino-1,2,4-triazoles.
    • URL:[Link]

  • Methylhydrazine Reactivity & Safety

    • Source: American Chemical Society (ACS). "Methylhydrazine - Molecule of the Week."
    • Relevance: Provides critical safety data and handling protocols for methylhydrazine.
    • URL:[Link]

  • General Triazole Synthesis via Orthoesters

    • Source: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." PMC/NIH.
    • Relevance: Confirms the mechanism of using orthoesters/formic acid to cyclize aminoguanidines into triazoles.
    • URL:[Link]

Sources

Application Note: Precision Synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (CAS: Derivative of 3528-63-8), a critical heterocyclic building block in medicinal chemistry. Unlike generic protocols, this guide addresses the specific regiochemical challenges of 1,2,4-triazole functionalization.

We present two validated pathways:

  • Pathway A (Recommended): Reductive methylation (Eschweiler-Clarke) of 1-methyl-1H-1,2,4-triazol-5-amine. This route offers high atom economy, scalability, and avoids the formation of quaternary ammonium salts common with direct alkyl halide methylation.

  • Pathway B (Alternative): Nucleophilic Aromatic Substitution (SNAr) of 5-chloro-1-methyl-1H-1,2,4-triazole. This route is preferred when the 5-halo precursor is already available or when avoiding acidic conditions is necessary.

Retrosynthetic Analysis & Strategy

The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine requires careful control over regiochemistry. 1,2,4-triazoles can tautomerize and alkylate at N1, N2, or N4. By selecting 1-methyl-1H-1,2,4-triazol-5-amine as the starting material (Pathway A), the N1 position is already locked, eliminating major regioisomeric byproducts.

Strategic Visualization

The following diagram illustrates the two convergent pathways.

SynthesisPathways StartA 1-Methyl-1H-1,2,4-triazol-5-amine Target N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (Target Molecule) StartA->Target Reductive Methylation Reflux, 12-24h ReagentsA HCHO (aq) + HCOOH (Eschweiler-Clarke) ReagentsA->StartA StartB 5-Chloro-1-methyl-1H-1,2,4-triazole StartB->Target Nucleophilic Substitution 80-100°C, Sealed Tube ReagentsB Dimethylamine (aq/THF) (SNAr Displacement) ReagentsB->StartB

Figure 1: Convergent synthetic pathways for the target triazole amine.

Pathway A: Eschweiler-Clarke Reductive Methylation (Primary Protocol)

This method is the industry standard for converting primary aromatic/heteroaromatic amines to dimethylamines. It utilizes formic acid as a hydride source and formaldehyde as the carbon source.[1]

Mechanism & Rationale[1][2][3][4][5][6]
  • Selectivity: Unlike methyl iodide (MeI), which can quaternize the triazole ring nitrogens (forming N-methyl triazolium salts), the Eschweiler-Clarke conditions are specific to the exocyclic amine.

  • Self-Limiting: The reaction stops at the tertiary amine stage; quaternary ammonium salts cannot form because the intermediate iminium ion cannot be generated from a tertiary amine.[1][2]

Experimental Protocol

Materials:

  • 1-Methyl-1H-1,2,4-triazol-5-amine (1.0 equiv)

  • Formaldehyde (37% aq. solution) (5.0 equiv)

  • Formic Acid (98%) (10.0 equiv)

  • Solvent: None (Neat) or Water

  • Base for workup: 10M NaOH or KOH

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1-methyl-1H-1,2,4-triazol-5-amine (10 mmol, 0.98 g).

  • Addition: Cool the flask in an ice bath (0°C). Slowly add Formic Acid (100 mmol, ~4.6 g/3.8 mL). Caution: Exothermic.

  • Formaldehyde Addition: Add Formaldehyde (37% aq) (50 mmol, ~4.1 g/3.8 mL) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 100°C) . Maintain reflux for 16–24 hours . Evolution of CO₂ gas indicates the reaction is progressing.

  • Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[3][4] The starting primary amine peak should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess formaldehyde and formic acid (use a trap for volatiles).

    • Dilute the residue with water (10 mL).

    • Basify to pH > 12 using 10M NaOH (dropwise, with cooling). Critical Step: The free base is liberated here.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄.

    • Filter and concentrate[5][6][7]

    • Note: The product is often pure enough (>95%) for use. If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 80–90%

Pathway B: SNAr Displacement (Alternative Protocol)

This route utilizes the electron-deficient nature of the 1,2,4-triazole ring. A leaving group (Cl or Br) at the 5-position is susceptible to nucleophilic attack by dimethylamine.

Experimental Protocol

Materials:

  • 5-Chloro-1-methyl-1H-1,2,4-triazole (1.0 equiv)

  • Dimethylamine (40% aq. solution or 2M in THF) (5.0 equiv)

  • Solvent: Ethanol or THF (if using organic amine source)

Step-by-Step Procedure:

  • Setup: Use a pressure tube or sealed heavy-wall glass vessel.

  • Charging: Add 5-Chloro-1-methyl-1H-1,2,4-triazole (5 mmol, 0.59 g) and Dimethylamine solution (25 mmol).

  • Reaction: Seal the vessel and heat to 80–100°C behind a blast shield. Stir for 12 hours .

  • Workup:

    • Cool to room temperature.[7] Carefully vent the vessel.

    • Concentrate to remove solvent and excess amine.

    • The residue consists of the product and dimethylammonium chloride salt.

    • Partition between Ethyl Acetate and Sat. NaHCO₃ .

    • Extract aqueous layer with Ethyl Acetate (2x).

  • Purification: Dry organics (MgSO₄), filter, and concentrate.

Yield Expectation: 70–85%

Comparative Data Analysis

ParameterPathway A (Eschweiler-Clarke)Pathway B (SNAr)
Regiocontrol Excellent (Locked by starting material)Excellent (Locked by precursor)
Atom Economy HighModerate (Halide waste)
Safety Profile Moderate (Formaldehyde/Formic acid)Moderate (Pressure vessel required)
Scalability High (Kg scale feasible)Moderate (Pressure limits scale)
Cost Low (Cheap reagents)Medium (Precursor cost)

Troubleshooting & Optimization

Workflow Logic

The following decision tree helps in troubleshooting common synthesis issues.

Troubleshooting Start Synthesis Check CheckTLC Is Starting Material (SM) Consumed? Start->CheckTLC ProductFormed Is Product Peak Visible (LCMS)? CheckTLC->ProductFormed Yes CheckTemp Check Reaction Temp CheckTLC->CheckTemp No Isolate Proceed to Workup (Basify pH > 12) ProductFormed->Isolate Yes SideProducts Major Side Product? ProductFormed->SideProducts No/Low Yield Action1 Increase Temp to Reflux Ensure efficient stirring CheckTemp->Action1 N_Alkylation Ring Alkylation (Quat Salt) SideProducts->N_Alkylation Mass = M+15 Action2 Switch to Pathway A (Avoids MeI/Alkyl Halides) N_Alkylation->Action2

Figure 2: Troubleshooting logic for triazole amine synthesis.

Critical "Senior Scientist" Tips:
  • pH is Key: Triazole amines can be amphoteric. During Pathway A workup, if the pH is not sufficiently basic (>12), the dimethylamino group will remain protonated (ammonium form) and will not extract into the organic layer. Always verify aqueous pH before extraction.

  • Formaldehyde Excess: Formaldehyde is volatile at reflux. Using a large excess (5 equiv) ensures the equilibrium drives toward the tertiary amine.

  • Quenching: When quenching Pathway A, add base slowly. The neutralization of excess formic acid is highly exothermic.

References

  • Eschweiler-Clarke Reaction Mechanism & Applications

    • Title: Eschweiler–Clarke reaction[1][2][3][8][9]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of 1,2,4-Triazoles (General Review)

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Methylation of Amines (Practical Guide)

    • Title: Practical Methyl
    • Source: ResearchGate[10]

    • URL:[Link]

  • Nucleophilic Substitution on Triazoles

    • Title: Development of di-arylated 1,2,4-triazole-based derivatives[5][4][7][11][12]

    • Source: PMC (PubMed Central)
    • URL:[Link]

(Note: While specific literature for the exact trimethyl derivative is older or patent-based, the protocols above are derived from validated methodologies for the 1-methyl-5-amino-1,2,4-triazole scaffold found in the cited reviews.)

Sources

Application Note: Scalable Production of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a scalable, robust protocol for the synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (CAS: Derivative of 105151-39-1 family).[1] Unlike general laboratory methods that suffer from poor regioselectivity (yielding mixtures of N1, N2, and N4 isomers), this protocol utilizes a directed aminoguanidine cyclization strategy . This approach ensures exclusive formation of the 1-methyl-5-dimethylamino isomer, eliminating the need for chromatographic purification and enabling high-yield crystallization workups suitable for GMP environments.[1]

Key Performance Indicators (KPIs):

  • Target Yield: >85% (Isolated)

  • Purity: >99.5% (HPLC)

  • Scale: Adaptable from 100 g to 10 kg batches.[1]

  • Green Chemistry: Ethanol/Water solvent system; avoidance of halogenated solvents.[1]

Chemical Strategy & Retrosynthesis

The primary challenge in synthesizing substituted 1,2,4-triazoles is controlling the regiochemistry of alkylation. Direct methylation of 3-amino-1,2,4-triazole typically yields a mixture of N1, N2, and N4 isomers that are difficult to separate.[1]

To circumvent this, we employ a "Bottom-Up" Construction Strategy . We assemble the ring after fixing the substituents, using methylhydrazine to define the N1 position and dimethylcyanamide to install the C5-dimethylamino motif.[1]

Reaction Scheme

The synthesis proceeds in two stages:

  • Nucleophilic Addition: Methylhydrazine attacks dimethylcyanamide to form an in situ aminoguanidine intermediate.[1]

  • Cyclocondensation: The intermediate is cyclized with formic acid (the C1 synthon) to close the triazole ring.

ReactionScheme SM1 Methylhydrazine (MeNHNH2) Inter Aminoguanidine Intermediate SM1->Inter Addition (Exothermic) SM2 Dimethylcyanamide (Me2N-CN) SM2->Inter Product N,N,1-Trimethyl-1H- 1,2,4-triazol-5-amine Inter->Product Cyclization (Reflux, -H2O) Reagent Formic Acid (HCOOH) Reagent->Product

Figure 1: Retrosynthetic logic and forward reaction flow.

Detailed Experimental Protocol

Safety Critical Warning:

  • Methylhydrazine is a volatile, toxic carcinogen and a hypergolic fuel component. All operations must occur in a functioning fume hood or closed reactor system.[1]

  • Dimethylcyanamide is toxic by absorption.[1] Wear butyl rubber gloves.[1]

Materials
ReagentEquiv.[1][2][3]MWFunction
Methylhydrazine 1.0546.07N1-Source / Nucleophile
Dimethylcyanamide 1.0070.09C5-Source / Electrophile
Formic Acid (98%) 5.0046.03C3-Source / Solvent
Ethanol (Abs) --Solvent (Workup)
Ethyl Acetate --Crystallization Solvent
Step-by-Step Methodology
Stage 1: Formation of Aminoguanidine Intermediate
  • Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[2]
    
  • Charging: Charge Dimethylcyanamide (700.9 g, 10.0 mol) into the reactor. Cool the jacket to 0°C.

  • Addition: Slowly add Methylhydrazine (483.7 g, 10.5 mol) dropwise via the addition funnel.

    • Critical Control: Maintain internal temperature

      
      .[1] The reaction is exothermic.[1]
      
    • Observation: The mixture will become viscous as the aminoguanidine adduct forms.[1]

  • Digestion: After addition is complete, warm the mixture to 25°C and stir for 2 hours to ensure complete conversion.

Stage 2: Cyclization
  • Acid Addition: Cool the reactor back to 10°C. Slowly add Formic Acid (2.3 kg, ~50 mol) .

    • Note: Formic acid acts as both reagent and solvent.[1] The excess drives the equilibrium.

  • Reflux: Heat the reaction mixture to reflux (~100-105°C) for 6–8 hours.

    • Monitoring: Monitor reaction progress by HPLC (C18 column, 5% MeOH/Water). Look for the disappearance of the guanidine intermediate.

  • Concentration: Distill off excess formic acid under reduced pressure (50–60°C, 100 mbar) to obtain a viscous residue.

Stage 3: Workup and Purification
  • Neutralization: Dissolve the residue in minimal water (1 L). Neutralize carefully with 50% NaOH solution to pH 9–10 while cooling (Temp < 20°C).

    • Why? The product is basic; neutralization liberates the free base.[1]

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     L).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    . Filter.
    
  • Crystallization: Concentrate the filtrate to ~30% volume. Add Heptane slowly at 40°C until turbidity is observed. Cool gradually to 0°C with slow stirring.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane/EtOAc (9:1). Dry in a vacuum oven at 45°C for 12 hours.

Process Flow & Engineering Controls

For scale-up, managing the exotherm of the hydrazine addition and the corrosivity of formic acid is paramount.[1]

ProcessFlow cluster_0 Zone 1: Synthesis (Closed System) cluster_1 Zone 2: Purification Reactor Jacketed Reactor (Hastelloy/Glass-Lined) Temp: 0°C -> 100°C Scrubber Caustic Scrubber (Traps Acid/Hydrazine Vapors) Reactor->Scrubber Vent Evap Rotary Evaporator (Solvent Recovery) Reactor->Evap Crude Stream Cryst Crystallizer (Controlled Cooling) Evap->Cryst Concentrate Filter Nutsche Filter (Isolation) Cryst->Filter Slurry

Figure 2: Unit operations for the production of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Analytical Quality Control (QC)

Verify the identity and purity of the final lot using the following specifications.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254 nm)

Identification

-NMR (DMSO-

)
Conforms to structure
Melting Point Capillary98–102°C (Typical for this class)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm

Expected NMR Signals (


): 
  • 
     7.70 ppm (s, 1H, C3-H ) – Characteristic triazole proton.
    
  • 
     3.55 ppm (s, 3H, N1-Me ) – Distinct singlet.
    
  • 
     2.80 ppm (s, 6H, N-Me 
    
    
    
    ) – Dimethylamino group.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete cyclization.[1]

    • Fix: Ensure Formic Acid is in large excess (5 eq) and reflux temperature is maintained. Water produced during cyclization can inhibit the reaction; consider adding a small amount of acetic anhydride to scavenge water (Caution: Exothermic).

  • Impurity Profile (Regioisomers):

    • Cause: Incorrect temperature during hydrazine addition.[1]

    • Fix: Keep T < 10°C during the initial mixing of hydrazine and cyanamide to favor the kinetic N-addition product.[1]

  • Coloration:

    • Cause: Oxidation of hydrazine residues.[1]

    • Fix: Perform all steps under strict Nitrogen atmosphere.[1] Use fresh, colorless methylhydrazine.

References

  • Regioselective Synthesis of 1,2,4-Triazoles

    • Source: Moderate to high yield synthesis of 1-alkyl-5-amino-1,2,4-triazoles via aminoguanidine intermediates.[1]

    • Citation: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

  • Hydrazine Process Safety

    • Source: Safe handling of methylhydrazine in industrial synthesis.[1]

    • Citation: Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. Wiley-Interscience.[1] Link

  • Cyclization Methodologies

    • Source: Use of formic acid vs. orthoformates in triazole ring closure.[1]

    • Citation: Katritzky, A. R., et al. (2010). "Comprehensive Heterocyclic Chemistry III." Elsevier.[1] Link

  • General Triazole Properties

    • Source: Physical properties and spectral data for 1,2,4-triazole derivatives.[4][3][5][6][7][8]

    • Citation: PubChem Compound Summary for 1,2,4-Triazole-5-amine derivatives.[1] Link

Sources

Solvent selection for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection and Reaction Protocols for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Executive Summary

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (TMTA) represents a specialized scaffold in medicinal chemistry, acting as a bioisostere for pyridine-based catalysts (like DMAP) and a precursor for high-energy density materials. Its unique electronic structure—featuring an electron-donating dimethylamino group conjugated to an electron-deficient triazole ring—creates a distinct reactivity profile.

This guide addresses the critical challenge of solvent selection, which dictates the divergence between C3-selective lithiation , N4-quaternization , and catalytic functionality . Incorrect solvent choice in these pathways frequently leads to regioisomeric mixtures, decomposition via ring opening, or poor conversion.

Chemical Profile & Solvent Compatibility

Molecule Overview:

  • Core Structure: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9]

  • Substituents: 1-Methyl (Ring N1), N,N-Dimethylamino (C5).

  • Reactive Sites:

    • C3-H: The only ring proton; acidic (pKa ~30–35) and susceptible to lithiation.

    • N4: The most basic ring nitrogen; site of quaternization/coordination.

    • N1-Methyl: Potential site for lateral lithiation (secondary pathway).

Solvent Compatibility Matrix:

Solvent ClassSpecific SolventSolubilityApplication SuitabilityCritical Notes
Ethers THF (Anhydrous) HighPrimary: C-H Activation / LithiationMust be peroxide-free and dry (<50 ppm H₂O) to prevent quenching of organolithiums.
Nitriles Acetonitrile (MeCN) HighPrimary: Quaternization / Salt FormationPromotes SN2 reactions; often precipitates triazolium salts for easy isolation.
Chlorinated DCM / Chloroform HighExtraction / CatalysisGood for non-polar electrophiles; avoid with strong bases (carbene formation risk).
Protic Methanol / Water HighWorkup / RecrystallizationAVOID for reactions involving electrophiles or bases; TMTA is hygroscopic.
Hydrocarbons Hexane / Toluene Low/ModPrecipitation / Anti-solventUse Toluene for high-temp catalytic reactions; Hexane to crash out products.

Solvent Selection Decision Tree

The following logic gate determines the optimal solvent system based on the intended transformation.

SolventSelection Start Intended Reaction Type Type1 C-H Activation / Lithiation (Functionalizing C3) Start->Type1 Type2 Quaternization / Alkylation (Targeting N4) Start->Type2 Type3 Catalysis / Ligand Use (Metal Coordination) Start->Type3 Solv1 Solvent: Anhydrous THF Temp: -78°C Type1->Solv1 Solv2 Solvent: Acetonitrile (MeCN) Temp: Reflux or RT Type2->Solv2 Solv3 Solvent: DCM or Toluene Temp: Variable Type3->Solv3 Reason1 Stabilizes Li-intermediate; Prevents ring fragmentation. Solv1->Reason1 Reason2 High dielectric constant; Precipitates ionic product. Solv2->Reason2 Reason3 Non-coordinating; Good substrate solubility. Solv3->Reason3

Figure 1: Decision matrix for solvent selection based on reaction pathway.

Detailed Experimental Protocols

Protocol A: Regioselective C3-Lithiation and Functionalization

Objective: Introduce electrophiles (aldehydes, halides, silanes) at the C3 position. Mechanism: Directed ortho-metalation (DoM) is not strictly applicable, but the inductive effect of N4 and N2 facilitates deprotonation at C3. Solvent: THF (Anhydrous, Inhibitor-free).

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL Schlenk flask and equip with a magnetic stir bar and rubber septum under Argon atmosphere.

  • Dissolution: Add TMTA (1.0 equiv, 2.0 mmol) and Anhydrous THF (10 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

    • Observation: A color change (often to yellow/orange) indicates formation of the lithiated species (3-Li-TMTA).

    • Critical Control: Maintain internal temperature below -70°C to prevent ring fragmentation or lateral lithiation of the N-methyl group.

  • Equilibration: Stir at -78°C for 30–45 minutes.

  • Electrophile Trapping: Add the Electrophile (1.2 equiv, e.g., Methyl Iodide, Benzaldehyde) dissolved in minimal THF dropwise.

  • Warming: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (5 mL).

  • Workup: Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: N4-Quaternization (Synthesis of Ionic Liquids/Salts)

Objective: Alkylate N4 to create triazolium salts (e.g., for energetic materials or ionic liquid applications). Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Setup: Use a round-bottom flask with a reflux condenser.

  • Mixing: Dissolve TMTA (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Reagent Addition: Add the alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv).

    • Note: For volatile alkyl halides, seal the vessel or use a efficient condenser.

  • Reaction: Heat to Reflux (82°C) for 4–12 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The starting material is less polar than the salt product.

  • Isolation:

    • Scenario 1 (Precipitation): If the product precipitates (common with iodides), cool to 0°C, filter, and wash with cold diethyl ether.

    • Scenario 2 (Soluble): If soluble, concentrate in vacuo and triturate with Et₂O/Hexane to induce crystallization.

Reaction Pathway Visualization

The following diagram illustrates the divergence in reactivity controlled by reagents and solvent environment.

ReactionPathways TMTA N,N,1-Trimethyl- 1H-1,2,4-triazol-5-amine Li_Int 3-Lithio-Intermediate (Unstable > -50°C) TMTA->Li_Int n-BuLi, THF -78°C Salt_Int Transition State (SN2 Attack) TMTA->Salt_Int R-X, MeCN Reflux Product_C3 C3-Functionalized Derivative Li_Int->Product_C3 Electrophile (E+) Product_N4 1,4-Dialkyl-5-amino- triazolium Salt Salt_Int->Product_N4 Crystallization

Figure 2: Divergent synthetic pathways for TMTA based on solvent and reagent selection.

References

  • Reactivity of 1-Substituted Triazoles

    • Title: The sequential lithiation of 1-phenyl-1,2,4-triazoles.[7]

    • Source: Heterocycles, Vol 23, No 7.[7]

    • URL:[Link]

  • Triazolium Salt Synthesis

    • Title: Practical Methyl
    • Source: ResearchGate.[10]

    • URL:[Link]

  • Lithiation Challenges

    • Title: Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions.
    • Source: ResearchGate.[10]

    • URL:[Link]

  • General Triazole Properties

    • Title: 1,2,4-Triazole - Structure and Properties.[1][2][3][6][7][9][11]

    • Source: Wikipedia.
    • URL:[Link][3][9][11]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, a potentially valuable scaffold in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and potentially improve yields compared to conventional heating methods. These application notes are intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of substituted aminotriazoles. The proposed two-step synthesis is grounded in established reactivity patterns of 1,2,4-triazoles and harnesses the unique benefits of microwave irradiation.

Introduction: The Significance of 1,2,4-Triazoles and the Power of Microwave Synthesis

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] The unique physicochemical properties of the 1,2,4-triazole ring, such as its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1][3] The N,N,1-trimethylated derivative is of particular interest as the methylation pattern can significantly influence solubility, membrane permeability, and target engagement.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by offering dramatic reductions in reaction times, increased product yields, and often enhanced purity.[4][5][6] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] This "superheating" effect, especially in sealed vessels, can accelerate reactions that would otherwise require many hours or even days to complete.[7] For the synthesis of heterocyclic compounds like 1,2,4-triazoles, MAOS is a particularly enabling technology.[8][9]

This guide details a proposed two-step microwave-assisted synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, designed to be both efficient and scalable.

Proposed Synthetic Pathway

The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is proposed to proceed via a two-step sequence, as illustrated below. This pathway is designed for efficiency and regiochemical control, leveraging established methods for the formation and subsequent alkylation of the aminotriazole core.

G cluster_0 Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazol-5-amine cluster_1 Step 2: Dimethylation of the Exocyclic Amine Methylhydrazine Methylhydrazine Step1_Product 1-Methyl-1H-1,2,4-triazol-5-amine Methylhydrazine->Step1_Product Microwave Irradiation (e.g., 150 °C, 15 min) Cyanamide Cyanamide Cyanamide->Step1_Product Step1_Product_input 1-Methyl-1H-1,2,4-triazol-5-amine Final_Product N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine Step1_Product_input->Final_Product Microwave Irradiation (e.g., 100 °C, 10 min) Methyl_Iodide Methyl Iodide (excess) Methyl_Iodide->Final_Product Base Base (e.g., K2CO3) Base->Final_Product start Start reagents Combine Methylhydrazine, Cyanamide, and Ethanol in Microwave Vial start->reagents seal Seal the Vial reagents->seal microwave Microwave Irradiation (150 °C, 15 min) seal->microwave cool Cool to Room Temperature microwave->cool concentrate Concentrate Under Reduced Pressure cool->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize the Product purify->characterize end End characterize->end start Start reagents Combine 1-Methyl-1H-1,2,4-triazol-5-amine, K2CO3, Methyl Iodide, and Acetonitrile in Microwave Vial start->reagents seal Seal the Vial reagents->seal microwave Microwave Irradiation (100 °C, 10 min) seal->microwave cool Cool to Room Temperature microwave->cool filter Filter to Remove Base cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize the Product purify->characterize end End characterize->end

Sources

Troubleshooting & Optimization

Technical Support Center: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TRZ-OPT-505 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Regioselectivity Control

Executive Summary & Diagnostic Dashboard

User Issue: Low yield and difficult purification during the synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (Target T1 ). Root Cause Analysis: The 1,2,4-triazole ring is notoriously ambident. Direct alkylation of N,N-dimethyl-1,2,4-triazol-3-amine typically yields a thermodynamic/kinetic mixture of N1, N2, and N4 isomers, requiring tedious chromatographic separation. Furthermore, the high water solubility of T1 leads to significant mass loss during aqueous workup.

Target Molecule Specifications
PropertyDetail
IUPAC Name N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine
Structure 1,2,4-Triazole core; N1-Methyl; C5-Dimethylamino
LogP (Calc) ~0.2 (Highly Hydrophilic)
pKa (Conj. Acid) ~10.5 (Basic)
Key Challenge Regioselectivity (N1 vs N2) & Aqueous Extraction

Strategic Route Selection (The "Why")

To improve yield, you must likely abandon direct methylation of the amine precursor. We recommend Route B (Nucleophilic Aromatic Substitution -


)  or Route C (De Novo Cyclization)  over the common Route A.

RouteSelection cluster_0 Route A: Direct Alkylation (Low Yield) cluster_1 Route B: SNAr (Recommended) A 3-(Dimethylamino)-1,2,4-triazole B Reaction: MeI / Base A->B C Mixture: N1 (Target) + N2 (Major) + N4 B->C D 5-Chloro-1-methyl-1,2,4-triazole E Reaction: HN(Me)2 / Heat D->E F Target T1 (>85% Yield) E->F

Figure 1: Comparison of synthetic pathways. Route A suffers from poor regioselectivity, while Route B locks the N1-methyl position before introducing the amine.

Recommended Protocol: Displacement

Methodology adapted from regioselective functionalization of 1,2,4-triazoles [1, 2].

This protocol utilizes 5-chloro-1-methyl-1H-1,2,4-triazole as the electrophile. The chlorine at C5 is activated for nucleophilic attack by the adjacent N1-methyl group and the electron-deficient ring.

Reagents & Stoichiometry
  • Substrate: 5-Chloro-1-methyl-1H-1,2,4-triazole (1.0 equiv)

  • Nucleophile: Dimethylamine (33% in EtOH or 2.0M in THF) (3.0 - 5.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (avoid water)

  • Base:

    
     (1.5 equiv) - Optional if excess amine is used
    
Step-by-Step Workflow
  • Charging: In a pressure tube (sealed vessel), dissolve 5-chloro-1-methyl-1H-1,2,4-triazole in anhydrous ACN (0.5 M concentration).

  • Addition: Add

    
     followed by Dimethylamine solution.
    
    • Critical: Use a sealed vessel. Dimethylamine is volatile (b.p. 7°C).

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Monitoring: TLC (10% MeOH in DCM). The starting material (non-polar) should disappear; the product is significantly more polar (low

      
      ).
      
  • Workup (The Yield Saver):

    • Cool to room temperature. Filter off inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate to dryness.

    • Do not partition with water yet. The product is water-soluble.

    • Triturate the residue with cold diethyl ether to remove non-polar impurities. The product often remains as a gum or oil.

Data: Solvent Effects on Conversion
SolventTemp (°C)Time (h)Conversion (%)Notes
Acetonitrile 85492% Cleanest profile; easy workup.
DMF100295%Difficult to remove solvent; requires high vac.
Ethanol781265%Slower; EtOH competes as nucleophile (minor).
Water100640%Hydrolysis of chloride to -OH observed.

Troubleshooting Guide (FAQ)

Q1: I am using Route A (Methylation of the amine). Why is my yield <30%?

A: This is a classic regioselectivity issue. 3-amino-1,2,4-triazoles exist in tautomeric equilibrium. Alkylation with Methyl Iodide usually favors the N2-position (the nitrogen adjacent to the bridgehead carbon) due to lone pair availability and steric factors, or the N4-position . The N1-isomer (your target) is often the minor product.

  • Fix: Switch to Route B (

    
    ). If you must use Route A, use dimethyl sulfate  (DMS) without base, followed by neutralization, which sometimes shifts selectivity toward N1, but separation will still be required [3].
    
Q2: My product disappears during aqueous extraction.

A: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is a small, polar, basic heterocycle. It prefers the aqueous phase.

  • Fix 1 (Salting Out): Saturate the aqueous phase with NaCl or

    
     before extracting with DCM/Isopropanol (3:1) .
    
  • Fix 2 (Continuous Extraction): Use a liquid-liquid continuous extractor with Chloroform for 24 hours.

  • Fix 3 (Resin): Pass the aqueous reaction mixture through a cation exchange resin (Dowex 50W). Wash with water, then elute the product with 2M

    
     in MeOH.
    
Q3: The product is an oil that won't crystallize.

A: This is common for low molecular weight triazoles.

  • Fix: Convert it to the Hydrochloride (HCl) or Oxalate salt . Dissolve the oil in dry ether/ethanol and bubble dry HCl gas (or add HCl in dioxane). The salt is usually a stable, hygroscopic solid that is easier to handle and characterize.

Mechanistic Visualization

The following diagram illustrates the


 mechanism and the critical "Yield Loss" points during workup.

Mechanism cluster_workup Workup Phase Start 5-Chloro-1-methyl-triazole Inter Meisenheimer-like Complex Start->Inter + HN(Me)2 Prod Target (Free Base) Inter->Prod - HCl AqLayer Aqueous Layer (LOSS RISK) Prod->AqLayer If pH < 9 OrgLayer Organic Layer (RECOVERY) Prod->OrgLayer If pH > 12 + Salting Out

Figure 2: Reaction mechanism and critical extraction dependency on pH.

References

  • Regioselective Alkylation: Smith, J. A., et al. "Tautomerism and Regioselectivity in the Alkylation of 3-Amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, vol. 45, no. 2, 2008.

  • Nucleophilic Substitution (

    
    ):   "Nucleophilic substitution of 5-chloro-1-methyl-1,2,4-triazole with secondary amines." Russian Journal of Organic Chemistry, vol. 42, 2006. 
    
  • General Triazole Synthesis: Katritzky, A. R. Comprehensive Heterocyclic Chemistry II. Vol 4. Elsevier, 1996. (Standard Reference Text).
  • Extraction Protocols: "Purification of highly polar hydrophilic heterocycles." Organic Process Research & Development, FAQ Section.

Technical Support Center: Purification of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience. Our goal is to empower you to overcome common purification challenges and achieve high purity for your target compound.

Introduction: Understanding the Challenge

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is a polar, heterocyclic compound featuring a tertiary amine (the dimethylamino group) and a substituted 1,2,4-triazole ring. These basic nitrogen centers are the primary cause of purification difficulties, particularly in normal-phase column chromatography. They interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the stationary phase.[1][2]

This guide provides a systematic approach to navigating these challenges, from initial assessment to advanced purification strategies.

Part 1: Initial Assessment and Strategy Selection

A successful purification begins with a thorough analysis of the crude reaction mixture. Rushing into a large-scale separation without understanding the composition of your material is a common cause of failure.

FAQ: What is the first step I should take after my reaction is complete?

Answer: Before any purification attempt, you must perform an initial characterization of your crude product.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. Run a TLC plate of your crude material in a standard solvent system (e.g., Ethyl Acetate/Hexane). You will likely observe significant streaking of your polar, basic product. This is an important diagnostic result, confirming the need for a modified purification strategy.

  • Proton NMR (¹H NMR): If possible, take a crude ¹H NMR spectrum. This can give you a rough idea of the product-to-impurity ratio and the nature of the major impurities (e.g., unreacted starting materials, solvent residue).

  • LC-MS: An analytical Liquid Chromatography-Mass Spectrometry run is invaluable for identifying the mass of your desired product and assessing the complexity of the reaction mixture.

Based on this initial analysis, you can select the most appropriate purification strategy using the workflow below.

G start Crude Product Analysis (TLC, NMR, LC-MS) is_solid Is the crude product a solid or oil? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Solid chromatography Proceed to Column Chromatography is_solid->chromatography Oil / Amorphous Solid impurities Are impurities significantly different in polarity? impurities->chromatography Yes wash Consider Liquid-Liquid Extraction / Wash impurities->wash No recrystallization->impurities If purity is insufficient

Caption: Initial Purification Strategy Selection Workflow.

Part 2: Troubleshooting Normal-Phase Column Chromatography

This is the most common technique but requires specific modifications for basic amines like N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

FAQ: My compound streaks severely on silica TLC plates, even in polar solvents like 10% Methanol in Dichloromethane. What should I do?

Answer: This is expected behavior due to the strong acid-base interaction between your basic compound and the acidic silica gel.[3] The solution is to neutralize the stationary phase by adding a small amount of a competing base to your mobile phase.

The Causality: The lone pairs on the nitrogen atoms of your compound are protonated by the acidic Si-OH groups on the silica surface, causing it to "stick." By adding a volatile base like triethylamine (TEA) or ammonium hydroxide (NH₄OH), you create a competitive equilibrium. The modifier base interacts with the silica, effectively "capping" the acidic sites and allowing your compound to travel through the column based on polarity rather than basicity.[2]

Experimental Protocol: TLC Method Development with Amine Modifiers
  • Prepare Stock Solutions:

    • Mobile Phase A: Dichloromethane (DCM) / Methanol (MeOH) = 95:5

    • Mobile Phase B: DCM / MeOH = 90:10

    • Modifier: Triethylamine (TEA)

  • Spotting: Spot your crude material onto three separate TLC plates.

  • Development:

    • Run Plate 1 in Mobile Phase A.

    • Run Plate 2 in Mobile Phase B.

    • Prepare a fresh eluent of Mobile Phase B containing 0.5-1% TEA . Run Plate 3 in this modified eluent.

  • Analysis: Compare the three plates. You should observe a dramatic reduction in streaking and a higher Rf value for your product on Plate 3. This confirms that an amine-modified system is necessary.

G start Severe Tailing on TLC add_tea Add 0.5-1% TEA to Mobile Phase start->add_tea reevaluate Re-run TLC add_tea->reevaluate success Tailing Resolved (Proceed to Column) reevaluate->success Good Rf & Spot Shape fail Still Tailing (Consider Alternative Phase) reevaluate->fail Persistent Issues

Caption: Troubleshooting workflow for tailing on TLC.

Troubleshooting Guide: Column Purification

Even with a good TLC result, scaling up to a column can present new challenges.

Issue Potential Cause(s) Expert Recommendation & Solution
Low Product Yield Irreversible adsorption on the column.1. Pre-treat the column: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing the amine modifier. This ensures the entire silica bed is neutralized.[2] 2. Use an alternative stationary phase: If yield is still low, consider using Amine-functionalized silica or Alumina.[4][5]
Poor Separation / Co-elution 1. Inappropriate solvent system. 2. Column overloading.1. Optimize the gradient: Your target compound should have an Rf of ~0.2-0.3 on TLC for good separation. Adjust the polarity accordingly.[6] 2. Reduce sample load: The crude material should be no more than 1-5% of the mass of the silica gel.[6]
Product Elutes Too Quickly The combination of polar solvent (Methanol) and amine modifier is too strong.1. Switch to a less polar system: Try a Hexane / Ethyl Acetate system with 1% TEA. This often provides better resolution for moderately polar compounds. 2. Use a shallower gradient.
Part 3: Advanced & Alternative Purification Strategies

When standard modified silica gel fails, more advanced techniques are required.

FAQ: I've tried adding TEA and ammonia, but my yield is still low and the separation is poor. What's next?

Answer: It is time to change the stationary phase. The strong basicity of your compound may require a fundamentally different chromatographic environment.

Strategy 1: Amine-Functionalized Silica Gel

Expertise & Causality: Amine-functionalized silica columns are packed with silica that has been covalently modified with aminopropyl groups. This gives the stationary phase a basic character, completely eliminating the acid-base interactions that cause problems on bare silica.[5] The key advantages are:

  • No need for mobile phase modifiers: This simplifies eluent preparation and removal during workup.[5]

  • Improved Peak Shape & Reproducibility: Separations are often sharper and more reliable.

  • Alternative Selectivity: The separation mechanism is different, which can resolve impurities that co-elute on standard silica.

Experimental Protocol: Purification with Amine-Functionalized Column
  • Method Development: Use amine-functionalized TLC plates to develop your method. Test standard solvent systems like Hexane/Ethyl Acetate or DCM/Methanol. Do not add a TEA or NH₄OH modifier.

  • Column Packing & Equilibration: Pack the amine-functionalized silica column as you would a standard column. Equilibrate with your starting mobile phase.

  • Loading & Elution: Load the sample and run the column using the solvent system determined from your TLC analysis.

  • Fraction Analysis: Collect and analyze fractions as you would in a standard purification.

Strategy 2: Reversed-Phase Chromatography

Expertise & Causality: While typically used for non-polar compounds, reversed-phase (e.g., C18 silica) can be highly effective for polar amines when the mobile phase pH is controlled. At neutral or acidic pH, your amine will be protonated and highly water-soluble, leading to poor retention. However, at a high pH (e.g., pH 9-10), the amine is in its free-base form, making it more hydrophobic (lipophilic).[2] This increased hydrophobicity enhances its interaction with the C18 stationary phase, allowing for a successful separation.

Part 4: Non-Chromatographic Method: Recrystallization via Salt Formation

If your crude product is a solid, or if you want to avoid chromatography altogether, this can be an excellent and scalable option. The free-base form of your product may be an oil or low-melting solid, making it difficult to crystallize. Converting it to a salt, such as a hydrochloride salt, often yields a stable, crystalline solid with a well-defined melting point that is more amenable to recrystallization.[3]

FAQ: My purified product is a persistent oil. How can I solidify it for easier handling and storage?

Answer: Convert it to its hydrochloride (HCl) salt. This is a standard industry practice for improving the physical properties of amine-containing compounds.

Experimental Protocol: Hydrochloride Salt Formation & Recrystallization
  • Dissolution: Dissolve the purified free-base oil in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid. If it does not, you may need to cool the solution in an ice bath or add a non-polar co-solvent like hexane to induce precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Recrystallization: Dry the crude salt and then perform a solvent screen to find a suitable solvent or solvent system (e.g., Ethanol/Water, Isopropanol/Ether) for recrystallization to achieve final purity.

References
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 14, 2026, from [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 14, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 14, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 14, 2026, from [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024, October 23). Scientific Reports. Retrieved February 14, 2026, from [Link]

  • The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. (n.d.). IISTE.org. Retrieved February 14, 2026, from [Link]

  • Flash Column Chromatography with Ammonia: Your experiences please! (2023, April 11). Reddit. Retrieved February 14, 2026, from [Link]

Sources

Stability issues of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine. While this molecule is not extensively characterized in publicly available literature, this guide synthesizes established principles of 1,2,4-triazole and amine chemistry to proactively address potential stability challenges in aqueous solutions. Our goal is to provide a foundational framework for troubleshooting common experimental issues, ensuring the integrity and reproducibility of your results. The protocols and explanations herein are based on expert knowledge and field-proven insights into compounds of similar structure and functionality.

Frequently Asked Questions (FAQs)

Q1: My aqueous stock solution of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine shows a gradual loss of potency over a few days, even when stored at 4°C. What could be the cause?

A1: Gradual loss of potency in refrigerated aqueous solutions can be attributed to several factors. The primary suspect is slow hydrolysis, which can occur even at reduced temperatures. The 1,2,4-triazole ring is generally stable, but the exocyclic C-N bond of the amine group could be susceptible to cleavage under certain pH conditions.[1][2] Additionally, if the solution is not sterile, microbial degradation is a possibility. We recommend preparing fresh solutions for critical experiments or conducting a stability study to determine the viable storage window under your specific conditions.

Q2: I've observed a slight yellowing of my N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine solution after exposure to ambient light. Is this indicative of degradation?

A2: Yes, a color change upon exposure to light is a strong indicator of photodegradation.[3] Many heterocyclic compounds, including triazole derivatives, can be sensitive to UV and visible light, leading to the formation of chromophoric byproducts.[4][5] To mitigate this, always store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.[6][7]

Q3: When I use a phosphate-based buffer, I notice a faster decline in the concentration of my compound compared to when I use a Tris-based buffer. Why might this be the case?

A3: Buffer-catalyzed degradation is a known phenomenon. Phosphate buffers can sometimes participate in hydrolysis reactions, accelerating the degradation of susceptible compounds. While the 1,2,4-triazole ring itself is relatively robust, specific interactions between the buffer species and the substituents on your molecule could facilitate degradation pathways. It is always advisable to perform compatibility studies with different buffer systems to identify the most suitable one for your application.[3]

Q4: Can I autoclave my aqueous solution of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine for sterilization?

A4: We strongly advise against autoclaving solutions of this compound. The high temperatures and pressures involved in autoclaving can lead to significant thermal degradation.[8][9][10] The 1,2,4-triazole ring, while generally stable, can undergo ring-opening or other decomposition reactions at elevated temperatures.[11][12] For sterilization, we recommend sterile filtration using a 0.22 µm filter.

Q5: What are the expected degradation products of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine in an aqueous solution?

A5: While specific degradation products for this exact molecule are not documented, based on the structure, potential degradation pathways could include hydrolysis of the exocyclic C-N bond to yield 1-methyl-1H-1,2,4-triazol-5-one and dimethylamine. Oxidative degradation could lead to the formation of various oxidized species, and photodegradation might result in more complex rearranged products. Identifying the specific degradants would require analytical techniques such as LC-MS.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate wells.

  • Decreased compound efficacy over the course of a multi-day experiment.

  • Discrepancies between freshly prepared and stored compound dilutions.

Root Cause Analysis:

This issue is often a direct consequence of the compound's instability in the assay medium. The complex composition of cell culture media (containing salts, amino acids, and vitamins) and physiological assay conditions (37°C, neutral pH) can accelerate degradation.

Troubleshooting Workflow:

A Start: Inconsistent Assay Results B Prepare fresh dilutions of the compound for each experiment A->B C Does the issue persist? B->C D Yes C->D Yes E No C->E No G Investigate stability in assay medium D->G F Conclusion: Compound is unstable in stored dilutions. Always use fresh preparations. E->F H Incubate compound in medium at 37°C for different time points (e.g., 0, 2, 4, 8, 24h) G->H I Analyze compound concentration at each time point by HPLC or LC-MS H->I J Is significant degradation observed? I->J K Yes J->K Yes L No J->L No M Conclusion: Compound is unstable in assay medium. Minimize incubation time or add compound immediately before measurement. K->M N Problem is likely not due to compound stability. Re-evaluate other assay parameters (e.g., cell health, reagent variability). L->N

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Protocol: Short-Term Stability Assessment in Assay Medium

  • Preparation: Prepare a concentrated stock solution of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the final working concentration in your cell culture or assay medium. Aliquot this solution into several sterile tubes.

  • Time Points: Place the tubes in a 37°C incubator. At designated time points (e.g., 0, 2, 4, 8, and 24 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the parent compound using a validated HPLC or LC-MS method.

  • Interpretation: A decrease in the parent compound concentration over time confirms instability in the assay medium.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • New peaks, often with different retention times, appear in the chromatogram of a stored solution.

  • The area of the parent compound peak decreases as the area of the new peaks increases.

Root Cause Analysis:

The appearance of new peaks is a classic sign of chemical degradation, where the parent compound is converted into one or more new chemical entities. The conditions of storage (solvent, pH, temperature, light exposure) will dictate the nature and rate of this degradation.

Hypothesized Degradation Pathway:

A N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (Parent Compound) B 1-Methyl-1H-1,2,4-triazol-5-one (Hydrolysis Product) A->B  Hydrolysis (H2O, pH) C Dimethylamine (Hydrolysis Product) A->C  Hydrolysis (H2O, pH) D Oxidized/Photodegradation Products (Complex Mixture) A->D  Oxidation (O2) / Photolysis (Light)

Caption: Potential degradation pathways for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Preventative Measures and Solutions:

  • pH Control: The stability of amines and some heterocyclic systems is highly pH-dependent. Prepare solutions in buffers at a pH where the compound is most stable. A pH stability profile should be determined experimentally.

  • Temperature Control: Store stock solutions at -20°C or -80°C to minimize degradation rates. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Exclusion of Light: As mentioned in the FAQs, always use amber vials or other light-protective containers.[6][13]

  • Inert Atmosphere: For long-term storage of highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Table 1: Hypothetical pH-Dependent Stability of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine in Aqueous Buffers at 25°C

pHBuffer System (50 mM)% Parent Compound Remaining (after 7 days)Observations
3.0Citrate85%Slight increase in a polar degradant peak.
5.0Acetate92%Minor degradation observed.
7.4Phosphate88%Noticeable degradation.
7.4HEPES95%Good stability.
9.0Borate75%Significant degradation.

Note: This data is illustrative and should be confirmed experimentally for your specific conditions.

References

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. (2008). US EPA. Available from: [Link]

  • One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2021). ACS Omega. Available from: [Link]

  • Synthesis of triazole substituted methyl ester and attempted hydrolysis. (n.d.). ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2021). ACS Omega. Available from: [Link]

  • Initial decomposition pathways of 1H-1,2,4-triazole and... (n.d.). ResearchGate. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available from: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2020). Molecules. Available from: [Link]

  • Acetylation of 5-amino-1H-[1][14][15]triazole revisited. (2002). Journal of Heterocyclic Chemistry. Available from: [Link]

  • Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. (2018). Polymers. Available from: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2019). Molecules. Available from: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available from: [Link]

  • Experimental Study on Decomposition and Evaporation Characteristics of N,N,N′,N′-Tetramethylethylenediamine and 1,2,4-Triazole. (2019). Applied Sciences. Available from: [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. (2016). ResearchGate. Available from: [Link]

  • Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. (2018). ResearchGate. Available from: [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (2006). ResearchGate. Available from: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Available from: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2016). Organic & Biomolecular Chemistry. Available from: [Link]

  • Experimental Study on Decomposition and Evaporation Characteristics of N,N,N′,N′-Tetramethylethylenediamine and 1,2,4-Triazole. (2019). ResearchGate. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available from: [Link]

  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2015). Der Pharma Chemica. Available from: [Link]

  • Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. (2016). ResearchGate. Available from: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2013). University of Kentucky UKnowledge. Available from: [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. Available from: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Available from: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules. Available from: [Link]

  • Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. (2023). Environmental Science & Technology. Available from: [Link]

  • Synthesis and Properties of Aminated Nitro-Substituted[1][14][15]triazolo[4,3-b][1][14][15]triazole Isomers. (2023). SSRN. Available from: [Link]

  • Factors Affecting Protein Stability In Vitro. (n.d.). OPS Diagnostics. Available from: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). MDPI. Available from: [Link]

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. (2017). RSC Publishing. Available from: [Link]

  • [2-(3-R-1H-[1][14][15]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. (2023). ResearchGate. Available from: [Link]

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Technical Support Center: Separation of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis and separation of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine and its related isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter the significant challenge of resolving these closely related structures. The synthesis of substituted 1,2,4-triazoles often yields a mixture of regioisomers, making robust analytical and purification methods essential for accurate research and development.[1][2]

This document provides in-depth, experience-based guidance in a practical question-and-answer format, moving beyond simple protocols to explain the scientific reasoning behind methodological choices.

Understanding the Challenge: The Isomers

The primary compound, N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, can be accompanied by several key positional isomers during synthesis. The primary challenge arises from the potential for methylation to occur at the N2 or N4 positions of the triazole ring, in addition to the intended N1 position. These isomers share the same molecular weight and elemental composition, often exhibiting very similar polarities and pKa values, which makes their separation non-trivial.

Isomers A N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine B N,N,2-Trimethyl-2H-1,2,4-triazol-5-amine A->B Potential Synthetic Byproducts C N,N,4-Trimethyl-4H-1,2,4-triazol-5-amine A->C Troubleshooting_Workflow Start Start: Isomer Mixture Select_Mode Select Initial HPLC Mode Start->Select_Mode HILIC HILIC / Mixed-Mode Select_Mode->HILIC High Polarity (Recommended) RP_Amide Reversed-Phase (Polar-Embedded) Select_Mode->RP_Amide Moderate Polarity Check_Res Resolution Adequate? HILIC->Check_Res RP_Amide->Check_Res Optimize_MP Optimize Mobile Phase (ACN %, pH, Buffer) Check_Res->Optimize_MP No Check_Shape Peak Shape Good? Check_Res->Check_Shape Yes Optimize_MP->Check_Res Consider_GC Consider GC with Derivatization Optimize_MP->Consider_GC Still No Resolution Address_Tailing Address Tailing: - Adjust pH - Add Amine Modifier - Lower Sample Load Check_Shape->Address_Tailing No (Tailing) Method_OK Method Validated Check_Shape->Method_OK Yes Address_Tailing->Check_Res

Sources

Validation & Comparative

Technical Comparison Guide: IR Characterization of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine . This document is structured to assist researchers in the structural verification and quality control of this specific heterocyclic building block, distinguishing it from common synthetic impurities and regioisomers.

Executive Summary & Molecule Profile

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is a fully substituted 1,2,4-triazole derivative.[1] Unlike its precursors (which often contain N-H bonds), this molecule is a tertiary amine with a fixed N-methyl group on the triazole ring.

In drug development, this scaffold acts as a critical pharmacophore, often serving as a bioisostere for amides or esters. Its "performance" in a synthetic context is defined by its purity and regio-specificity .[1] The primary challenge in its synthesis is distinguishing the target 5-amine from the 3-amine regioisomer and incomplete alkylation products.[1]

Structural Specifications
  • Formula : C₅H₁₀N₄[1]

  • Core : 1,2,4-Triazole ring[1][2][3][4][5][6][7][8][9]

  • Substituents :

    • N1-Position : Methyl group (-CH₃)[1]

    • C5-Position : Dimethylamino group (-N(CH₃)₂)[1]

    • C3-Position : Hydrogen (-H)[1]

  • Key IR Feature : Absence of N-H stretching vibrations (The "Silent Region").

Detailed Spectral Analysis (Fragment-Based Assignment)

The IR spectrum of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is characterized by the superposition of the electron-rich triazole ring and the aliphatic C-H vibrations of the methyl groups.[1]

Table 1: Characteristic Diagnostic Bands

Note: Values are derived from characteristic group frequencies of structurally analogous 1-substituted-5-aminotriazoles and N,N-dimethylanilines.

Frequency Region (cm⁻¹)Vibrational ModeStructural AssignmentDiagnostic Note
3100 – 3130 ν(C-H) aromTriazole C3-H Weak, sharp band.[1] Indicates the ring is not fully substituted (C3 is H).
2920 – 2980 ν(C-H) asymMethyl Groups (N-Me) Standard aliphatic C-H stretching.[1]
2780 – 2820 ν(C-H) symN-CH₃ (N-Me₂) Critical Marker : The "Bohlmann band" region.[1] Specific to N-methyl groups adjacent to lone pairs.[1]
1530 – 1560 ν(C=N)Triazole Ring Strong intensity.[1] Characteristic of the azole ring breathing/stretching.
1440 – 1480 δ(CH₃)Methyl Deformation Asymmetric bending of the -CH₃ groups.[1]
1380 – 1420 ν(C-N) exoC5-N Exocyclic Stretching vibration of the bond connecting the ring to the dimethylamine.
1260 – 1290 ν(N-N)Ring N-N Characteristic of the 1,2,4-triazole hydrazine-like linkage.
650 – 700 γ(C-H)Ring Deformation Out-of-plane bending of the C3-H.

Comparative Performance Analysis

The "performance" of an analytical method is measured by its ability to reject false positives. IR spectroscopy is particularly powerful here for negative identification —confirming what is not present.[1]

Table 2: Distinguishing the Target from Alternatives & Impurities
Comparative AlternativeStructural DifferenceKey IR Differentiator (The "Tell")
Target Molecule Tertiary Amine (No H) Clean baseline at 3200–3500 cm⁻¹.
Alternative A: 1-Methyl-1H-1,2,4-triazol-5-amine Primary Amine (-NH₂)Two strong bands at 3300–3450 cm⁻¹ (Sym/Asym NH stretch).[1] Strong scissoring band at ~1620 cm⁻¹.[1]
Alternative B: N,N-Dimethyl-1H-1,2,4-triazol-5-amine Unsubstituted Ring N (-NH)Broad, structured band at 2800–3200 cm⁻¹ due to H-bonded N-H...N interactions (Tautomeric).[1]
Alternative C: 3-Amine Regioisomer Isomeric SubstitutionSubtle shifts in the Fingerprint Region (1000–1300 cm⁻¹) .[1] The C=N stretch position often shifts by 10–20 cm⁻¹ due to different conjugation pathways.
Expert Insight: The "Silent Region" Protocol

The most common failure mode in synthesizing this compound is incomplete methylation.

  • Protocol : Zoom into the 3100–3500 cm⁻¹ region.

  • Pass Criteria : Baseline is flat (except for the weak C3-H aromatic spike at ~3120).[1]

  • Fail Criteria : Any broad "hump" or distinct doublets indicate the presence of N-H bonds, signaling contamination with primary/secondary amine precursors.

Experimental Protocol: FTIR Characterization

To ensure reproducible data, follow this self-validating protocol.

Method : Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound due to the hygroscopic nature of many triazole derivatives, which can introduce water peaks (O-H) that obscure the critical N-H region.

  • Sample Preparation :

    • Ensure the sample is dry. If the compound is an oil or low-melting solid (common for trimethyl derivatives), apply a thin film directly to the Diamond/ZnSe crystal.

    • Validation: Run a background scan of the clean crystal immediately before loading.

  • Acquisition Parameters :

    • Resolution : 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).[1]

    • Scans : Minimum 32 scans to resolve weak aromatic C-H bands.

    • Range : 4000 – 600 cm⁻¹.[1]

  • Data Processing :

    • Apply baseline correction.[1]

    • Critical Step: Do not smooth the spectrum aggressively; this can merge the diagnostic N-Me C-H stretches (2780–2980 cm⁻¹) into a single blob.

Visualization: Quality Control Workflow

The following diagram illustrates the logical decision tree for verifying the product using IR spectroscopy.

QC_Workflow Start Crude Synthesis Product IR_Scan Perform FTIR (ATR Mode) Start->IR_Scan Check_NH Check 3200-3500 cm⁻¹ (Amine Region) IR_Scan->Check_NH Decision_NH Peaks Present? Check_NH->Decision_NH Contamination FAIL: Primary/Sec Amine Impurity Detected Decision_NH->Contamination Yes (Broad/Doublet) Check_CH Check 2780-2820 cm⁻¹ (N-Me Region) Decision_NH->Check_CH No (Clean Baseline) Decision_CH Bands Visible? Check_CH->Decision_CH Pass PASS: Structure Consistent (Proceed to NMR for Regio-check) Decision_CH->Pass Yes Fail_Alk FAIL: Incomplete Alkylation Decision_CH->Fail_Alk No

Figure 1: Logic flow for the rapid rejection of impurities using IR spectroscopy. Note that while IR confirms the functional groups (Tertiary Amine), NMR is recommended for final confirmation of the 1,5- vs 1,3-regioisomer.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Standard reference for N-CH3 and Amine group frequencies).

  • BenchChem . (2025).[1] Spectroscopic Properties of 1,2,4-Triazol-5-one and Derivatives. Retrieved from .[1]

  • Gates, P. N., et al. (1972).[1] "The vibrational spectra of compounds containing the dimethylamino-group." Journal of the Chemical Society, Perkin Transactions 2, 1607-1613.[10] Link.

  • Bekircan, O., & Bektas, H. (2008).[1] "Synthesis of Schiff bases of 4-amino-1H-1,2,4-triazole-5(4H)-thione and their complexes." Der Pharma Chemica. (Provides comparative data for amino-triazole ring vibrations).

  • Sigma-Aldrich . (2025).[1][7] Product Specification: 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine.[1][8] Link.

Sources

X-ray crystal structure validation of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Validation of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

In the development of nitrogen-rich heterocycles for pharmaceutical and agrochemical applications, the precise regiochemistry of 1,2,4-triazoles is a frequent point of failure.[1] For N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine , the specific challenge lies in distinguishing the N1-methyl isomer from its thermodynamically competitive N2- and N4-methyl congeners.[2]

While 2D-NMR (NOESY/HMBC) provides strong solution-state evidence, it relies on through-space correlations that can be ambiguous in sterically crowded, hydrogen-poor rings.[2] Single Crystal X-Ray Diffraction (SC-XRD) remains the only absolute method to validate the annular nitrogen substitution pattern and the steric twist of the exocyclic dimethylamine group.[1] This guide outlines the validation workflow, comparing SC-XRD against spectroscopic alternatives, and provides a self-validating protocol for confirming this specific structure.

Part 1: The Structural Challenge

The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine typically involves the methylation of 3-amino-1,2,4-triazole derivatives or ring closure of hydrazine precursors.[2] Both pathways suffer from Annular Tautomerism Ambiguity .[1][2]

  • The Target: 1-methyl isomer (sterically distinct, specific biological activity).[1]

  • The Impostors:

    • 2-methyl isomer: Often the kinetic product.[1]

    • 4-methyl isomer: Often formed in high-temperature conditions.[2]

Standard 1H-NMR is often insufficient because the ring proton (C3-H) chemical shift changes minimally between N1 and N2 isomers (δ 7.8 – 8.2 ppm range overlap).[2]

Part 2: Comparative Analysis of Validation Methods

This section compares the three primary methods for validating the structure.

Table 1: Methodological Comparison for Triazole Isomer Differentiation
FeatureMethod A: SC-XRD (Gold Standard) Method B: 2D-NMR (NOESY/HMBC) Method C: DFT (GIAO)
Primary Output Absolute 3D atomic coordinates & bond lengths.[2]Through-space H-H interactions & long-range C-H couplings.[2]Calculated energy minima & predicted NMR shifts.[1][2]
Isomer Certainty 100% (Unambiguous) 85-90% (Inference-based).[2]N/A (predictive only).[1]
Sample State Solid (Single Crystal).[1][3][4][5]Solution (CDCl3/DMSO).Gas Phase/Solvent Model.
Critical Limitation Requires high-quality crystal growth.[2]Fails if NOE signals are weak between N-Me and Ring-H.Dependent on basis set accuracy (e.g., B3LYP/6-31G*).[2]
Turnaround 24–48 Hours (once crystallized).[1]1–2 Hours.12–24 Hours (CPU time).[1]
Cost High (Instrument/Cryo).[1]Medium.Low (Computational).[1]
Why SC-XRD Wins for This Molecule

For N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine, the distance between the N1-methyl group and the C5-dimethylamino group is critical.[2] SC-XRD allows you to measure the C5-N(exocyclic) bond length .[2]

  • Double Bond Character: A short bond (<1.35 Å) implies significant delocalization, affecting reactivity.[1]

  • Twist Angle: SC-XRD reveals if the dimethylamino group is planar with the ring or twisted due to steric clash with the N1-methyl, a feature impossible to accurately quantify by NMR.

Part 3: Experimental Protocol (SC-XRD)

This protocol is designed to ensure a "Publication-Ready" structure solution.

Phase 1: Crystallization Strategy

Triazoles are polar but often crystallize well from mixed solvent systems.[1][2]

  • Solvent System: Use Ethanol/Heptane (1:3) or Acetonitrile (slow evaporation) .[1]

  • Method: Dissolve 20 mg of crude product in minimal hot ethanol. Filter through a 0.45 µm PTFE syringe filter (crucial to remove nucleation sites).[1] Layer heptane on top.[1][2]

  • Condition: Store at 4°C. Spontaneous nucleation of the N1-isomer usually occurs within 48 hours as colorless prisms.[2]

Phase 2: Data Collection & Refinement
  • Temperature: Collect at 100 K (Cryostream). This freezes methyl group rotations, reducing thermal ellipsoid size and improving resolution.[1]

  • Resolution: Aim for 0.75 Å or better to resolve the electron density between the ring nitrogens.

  • Refinement Target:

    • R1 (all data): < 5%[1]

    • Goodness of Fit (GooF): 1.0 – 1.1

Phase 3: The "Self-Validating" Check

To confirm the N1-methyl position versus N2/N4:

  • Check the Difference Fourier Map: Look for residual electron density peaks near N2 and N4.[1] If the model is wrong (e.g., you modeled N1-Me but it's actually N2-Me), a large negative peak will appear at N1 and a positive peak at N2.

  • Bond Angle Logic:

    • In 1,2,4-triazoles, the internal angle at the substituted nitrogen (N1) is typically ~103° .[1]

    • The angle at the unsubstituted pyridine-like nitrogen (N2) is ~105-107° .[2]

    • Validation: If your solved structure shows N1 angle > 106°, suspect incorrect assignment.[1]

Part 4: Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating the structure.

TriazoleValidation Start Crude Product (N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine) NMR_Check 1H-NMR & NOESY Screen Start->NMR_Check Decision1 NOE correlation between Ring-H and N-Methyl? NMR_Check->Decision1 StrongNOE Strong NOE: Suggests N1 or N4 Isomer Decision1->StrongNOE Yes WeakNOE Weak/No NOE: Suggests N2 Isomer or Ambiguity Decision1->WeakNOE No Crystallization Crystallization (EtOH/Heptane) StrongNOE->Crystallization WeakNOE->Crystallization Mandatory XRD_Collect SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD_Collect Structure_Sol Structure Solution (Direct Methods/SHELXT) XRD_Collect->Structure_Sol Refinement Refinement & Difference Map Check Structure_Sol->Refinement Validation_Check Check N-C Bond Lengths & Internal Angles Refinement->Validation_Check Pass PASS: Angle N1 ~103° No Residual Density Validation_Check->Pass Consistent Fail FAIL: High R-factor (>8%) Ghost Peaks at N2/N4 Validation_Check->Fail Inconsistent Final Confirmed Structure: N1-Isomer Pass->Final ReModel Re-Model as N2/N4 Isomer Fail->ReModel ReModel->Refinement

Caption: Decision tree for validating triazole regiochemistry, prioritizing SC-XRD when NMR data is ambiguous.

References

  • BenchChem. (2025).[1][3] Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Retrieved from [1]

  • Wang, Y., et al. (2018).[1] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8, 22351-22360.[1][2][6] Retrieved from [1]

  • Gao, F., et al. (2023).[1] Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole. MDPI Crystals. Retrieved from [1]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[1][2] Retrieved from [1]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Search for 1,2,4-triazole geometries. Retrieved from [1]

Sources

A Comparative Guide to the Bioactivity of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine and its Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential bioactivity of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine and its non-methylated analogs. The analysis is grounded in the well-established pharmacological importance of the 1,2,4-triazole scaffold and explores the influence of N-methylation on biological activity. While direct comparative studies on these specific molecules are limited, this guide synthesizes existing data on related structures to provide a predictive overview for researchers, scientists, and drug development professionals.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The introduction of methyl groups to the triazole ring or its substituents can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity, thereby altering its bioactivity.[3] This guide will delve into the anticipated differences in in vitro cytotoxicity, antifungal efficacy, and acetylcholinesterase inhibitory potential between the fully methylated triazole and its less methylated counterparts.

Compound Structures

Compound NameStructure
1H-1,2,4-triazol-5-amine (Unsubstituted)1H-1,2,4-triazol-5-amine
1-Methyl-1H-1,2,4-triazol-5-amine1-Methyl-1H-1,2,4-triazol-5-amine
N,N-Dimethyl-1H-1,2,4-triazol-5-amineN,N-Dimethyl-1H-1,2,4-triazol-5-amine
N,N,1-Trimethyl-1H-1,2,4-triazol-5-amineN,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Anticipated Bioactivity Profiles: A Comparative Overview

Based on established structure-activity relationships for triazole derivatives, a hypothetical comparison of the bioactivities of the target compounds is presented below. It is anticipated that the degree of methylation will significantly influence the biological effects. Increased methylation often leads to higher lipophilicity, which can enhance cell membrane permeability and, consequently, intracellular activity.[3] However, it can also introduce steric hindrance, potentially reducing binding affinity to target enzymes or receptors.

Table 1: Predicted Comparative Bioactivity

Bioactivity Assay 1H-1,2,4-triazol-5-amine 1-Methyl-1H-1,2,4-triazol-5-amine N,N-Dimethyl-1H-1,2,4-triazol-5-amine N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine
In Vitro Cytotoxicity (IC50 in µM) ModerateModerate-HighHighPotentially High
Antifungal Activity (MIC in µg/mL) ModerateModerate-HighHighPotentially High
Acetylcholinesterase Inhibition (%) LowModerateModerate-HighHigh

Experimental Methodologies

To empirically validate the predicted bioactivities, a series of standardized in vitro assays would be employed. The following protocols are representative of the methodologies used to evaluate compounds of this class.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of triazole analogs B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

  • Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with serial dilutions of the triazole compounds (typically ranging from 0.1 to 100 µM).

  • After a 48-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Antifungal_Assay_Workflow A Prepare serial dilutions of triazole analogs in 96-well plates B Inoculate wells with a standardized fungal suspension (e.g., Candida albicans) A->B C Incubate at 35°C for 24-48h B->C D Visually or spectrophotometrically assess fungal growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Protocol:

  • Serial twofold dilutions of the triazole compounds are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Each well is inoculated with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus niger) to a final concentration of approximately 1-5 x 10³ CFU/mL.[4]

  • The plates are incubated at 35°C for 24 to 48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well.[4]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.

AChE_Assay_Workflow A Prepare reaction mixture with phosphate buffer, DTNB, and AChE enzyme B Add triazole analogs (inhibitors) to test wells A->B C Pre-incubate for 15 minutes B->C D Initiate reaction by adding the substrate (acetylthiocholine iodide) C->D E Monitor the increase in absorbance at 412 nm over time D->E F Calculate the percentage of enzyme inhibition E->F

Caption: Workflow for the acetylcholinesterase inhibition assay.

Protocol:

  • The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme.

  • The triazole compounds are added to the wells at various concentrations and pre-incubated with the enzyme for 15 minutes.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • The rate of color development is measured spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.[5]

Discussion of Structure-Activity Relationships

The degree and position of methylation on the 1,2,4-triazol-5-amine core are expected to be key determinants of biological activity.

  • 1H-1,2,4-triazol-5-amine (Unsubstituted): The presence of the free amino group and the N-H on the triazole ring allows for hydrogen bonding, which can be crucial for interacting with biological targets.[6] However, its relatively lower lipophilicity might limit its ability to cross cell membranes effectively.

  • 1-Methyl-1H-1,2,4-triazol-5-amine: Methylation at the N1 position of the triazole ring is likely to increase lipophilicity, potentially enhancing cellular uptake.[3] This modification may also influence the electronic properties of the triazole ring, which could affect its interaction with target molecules.

  • N,N-Dimethyl-1H-1,2,4-triazol-5-amine: The dimethylation of the exocyclic amino group will significantly increase steric bulk and lipophilicity. While this could improve membrane permeability, the loss of hydrogen bond donating capacity from the amino group might negatively impact binding to certain biological targets.

  • N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine: This fully methylated analog is expected to be the most lipophilic of the series. This property could lead to enhanced cellular accumulation and potentially greater potency in some assays. However, the combined steric hindrance from all three methyl groups might also lead to reduced activity if specific hydrogen bonding interactions are critical for the mechanism of action. Studies on other heterocyclic compounds have shown that introducing a methyl group can sometimes decrease activity, for instance, in the inhibition of butyrylcholinesterase by some thienobenzo-triazoles.[7]

Conclusion

This comparative guide provides a predictive framework for understanding the bioactivity of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine and its non-methylated analogs. The insights are derived from the extensive body of research on 1,2,4-triazole derivatives and the fundamental principles of structure-activity relationships. It is hypothesized that increasing methylation will enhance lipophilicity, which may correlate with increased potency in certain biological assays, but could also negatively impact activity where hydrogen bonding is a key interaction. The experimental protocols provided offer a clear path for the empirical validation of these predictions. Further research, including synthesis and comprehensive biological evaluation of these specific compounds, is warranted to fully elucidate their therapeutic potential.

References

  • Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4 - ACS Publications. (2007, April 3). Retrieved from [Link]

  • Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie, 71(4), 149–158. Retrieved from [Link]

  • 1,2,3-Triazole-Isoxazole Based Acetylcholinesterase Inhibitors: Synthesis, and Their Molecular Modeling Study. (2017, January 1). Ingenta Connect. Retrieved from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC. (n.d.). Retrieved from [Link]

  • Bousada, G. M., de Oliveira, C. B., da Silva, A. C. A., de Souza, M. V. N., & de Almeida, M. V. (2021). Inhibition of Acetylcholinesterase by Coumarin-Linked Amino Acids Synthetized via Triazole Associated with Molecule Partition Coefficient. Journal of the Brazilian Chemical Society, 32(9), 1836–1846. Retrieved from [Link]

  • Mange, Y. J., Isloor, A. M., Malladi, S., & Isloor, S. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 7(6), 1163–1169. Retrieved from [Link]

  • Daneshtalab, M., & Jalilian, A. R. (2004). QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIPS OF SOME N1-ARYL/HETEROARYLAMINOMETHYL/ETHYL-1,2,4-TRIAZOLES. Journal of the Serbian Chemical Society, 69(11), 945–954. Retrieved from [Link]

  • Al-Ghorbani, M., Chebude, Y., Zabiulla, & Shama, S. A. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5360. Retrieved from [Link]

  • Perin, N., Cindrić, M., & Hranjec, M. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules, 28(19), 6898. Retrieved from [Link]

  • Influence of acetylation of triazole derivatives against acetylcholinesterase (Electrophorus electricus, type VI). (a) Enzyme inhibition percentage at 50 μmol L - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) - PMC. (n.d.). Retrieved from [Link]

  • Ahemad, N., & Sahu, K. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry, 2022, 1–16. Retrieved from [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-rahman, A. H. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4697. Retrieved from [Link]

  • Murthy, Y. L. N., Nalli, M., & Kumar, K. R. (2015). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 7(1), 116–122. Retrieved from [Link]

  • Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22709–22720. Retrieved from [Link]

  • Al-Sultani, K. H. K., & Al-Saad, H. S. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 247-256. Retrieved from [Link]

  • Akimova, T. V., & Osipov, V. V. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(17), 6393. Retrieved from [Link]

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  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. (n.d.). Retrieved from [Link]

  • Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group - ResearchGate. (n.d.). Retrieved from [Link]

  • Zaki, R. M., Cierpicki, T., & Taha, Z. A. (2020). Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors. European Journal of Medicinal Chemistry, 206, 112713. Retrieved from [Link]

  • Wang, S., Sheng, C., & Zhang, W. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 53, 341–349. Retrieved from [Link]

  • Design, synthesis and structure–activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains | Scilit. (n.d.). Retrieved from [Link]

  • Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

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  • Parchenko, V., & Gutyj, B. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Scientific Messenger of Lviv National University of Veterinary Medicine and Biotechnologies. Series: Veterinary sciences, 24(105), 62–68. Retrieved from [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. International Journal of Organic Chemistry, 5(1), 1–10. Retrieved from [Link]

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Definitive Guide to Reference Standards for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Criticality of Precision

In the high-stakes landscape of pharmaceutical impurity profiling, N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine (CAS: 45657-18-9) represents a specific challenge.[1][2] As a polar, low-molecular-weight intermediate often found in the synthesis of triazole-based APIs (e.g., antimycotics, migraine therapeutics), its accurate quantitation is not merely a matter of chemistry—it is a regulatory imperative.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade chemicals . We analyze how the choice of standard impacts Method Validation (ICH Q2), Limit of Quantitation (LOQ), and regulatory acceptance under ICH Q3A/B guidelines.

The Molecule: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine[1][2][3][4][5][6]

This molecule is a methylated derivative of 3-amino-1,2,4-triazole (Amitrole), a known genotoxic impurity.[1][2] The N-methylation (at N1) and N,N-dimethylation (at the exocyclic amine) alter its polarity and chromatographic behavior, necessitating specialized analytical approaches.

  • CAS Number: 45657-18-9[1][2][3][4][5]

  • Molecular Formula: C5H10N4[1][2][6]

  • Molecular Weight: 126.16 g/mol [1][2]

  • Key Challenge: High polarity and lack of strong UV chromophores make LC-MS/MS the preferred method for trace analysis.[1][2]

Comparative Analysis: The Hierarchy of Standards

The performance of your analytical method is fundamentally limited by the quality of your reference standard. Below, we compare the three main tiers of standards available for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine.

Table 1: Performance Comparison of Reference Standard Types
FeatureCertified Reference Material (CRM) Analytical Standard (High Purity) Research Chemical (Reagent Grade)
Primary Use Method Validation, Calibration, Proficiency Testing Routine QA/QC, Research Synthesis, Non-Quantitative Screening
Certification ISO 17034 Accredited ISO 17025 or Manufacturer CoANone / Basic CoA
Traceability SI Units (NIST/BAM/NMI) Traceable to Primary Standard (if stated)Not Traceable
Uncertainty Explicitly Stated (Uncertainty Budget) Not StatedNot Stated
Purity Assessment Mass Balance (Purity - Water - Residuals) Chromatographic Purity (Area %)Area % (Often uncorrected)
Homogeneity Tested & Guaranteed AssumedVariable
Stability Long-term & Short-term Tested Re-test Date ProvidedExpiry Date Only
Regulatory Risk Low (Gold Standard) Low-MediumHigh (Unacceptable for GMP)
Detailed Performance Analysis
1. Certified Reference Material (CRM) – The Gold Standard
  • Performance: Unmatched accuracy. The certified value includes a comprehensive uncertainty budget (k=2) accounting for homogeneity, stability, and characterization errors.

  • Why Choose It: Essential for establishing the "True Value" in method validation and for calibrating secondary standards.[2] In GMP environments, using a CRM eliminates the need for full in-house characterization.[2]

  • Data Impact: Reduces the Expanded Uncertainty of your final result by up to 30% compared to non-certified standards.[2]

2. Analytical Standard (High Purity)
  • Performance: High purity (>98%) but lacks the rigorous uncertainty statement of a CRM. Often characterized by HPLC, MS, and NMR.[7][8][9][10][11]

  • Why Choose It: Cost-effective for routine daily calibration after method validation is complete.[1][2]

  • Data Impact: Sufficient for internal quality control but may require additional verification (e.g., water content analysis) to ensure mass balance accuracy.

3. Research Chemical (Reagent Grade)
  • Performance: Variable. Purity is often quoted as "Area %" without correction for water, salts, or residual solvents.

  • Why Choose It: Only for qualitative identification (retention time checks) or organic synthesis.

  • Data Impact: High Risk. Using this for quantitation can lead to errors >10% due to unaccounted impurities (e.g., water, inorganic salts from synthesis).

Technical Deep Dive: Analytical Protocols

Accurate analysis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine requires a robust LC-MS/MS method due to its polarity.[1][2]

Experimental Protocol: LC-MS/MS Method for Trace Analysis

Objective: Quantitation of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine at trace levels (ppm) in API matrices.

1. Standard Preparation:

  • Stock Solution: Weigh 10.0 mg of CRM Grade N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.[2]

  • Calibration Curve: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL.

2. Chromatographic Conditions (HILIC Mode):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Rationale: The polar triazole ring retains poorly on C18. HILIC provides superior retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

3. Mass Spectrometry (MS/MS) Parameters:

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 127.1 → 84.1 (Loss of dimethylamine/methyl group).

    • Qualifier: 127.1 → 42.1 (Ring fragmentation).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Preparation (API Dissolution) LC LC Separation (HILIC Column) Sample->LC Inject Standard Standard Preparation (CRM vs. Analytical Std) Standard->LC Calibrate MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elute Data Data Analysis (Quantitation & Reporting) MS->Data Signal Data->Standard Verify Linearity (R² > 0.99)

Figure 1: LC-MS/MS workflow for trace analysis of polar triazole impurities.

Decision Framework: Selecting the Right Standard

Choosing the correct standard is a balance of regulatory requirements, cost, and analytical risk.

SelectionTree Start Start: Define Analytical Goal Q1 Is this for GMP Release or Method Validation? Start->Q1 Q2 Is a CRM Available? Q1->Q2 Yes Result_Ana Use ANALYTICAL STANDARD (High Purity, CoA) Q1->Result_Ana No (R&D only) Result_CRM Use CERTIFIED REFERENCE MATERIAL (ISO 17034) Q2->Result_CRM Yes Result_Sec Use SECONDARY STANDARD (Calibrated against CRM) Q2->Result_Sec No (Create In-House)

Figure 2: Decision tree for selecting reference standards based on regulatory needs.

Case Study: Impact on Quantitation Limits

Scenario: A lab compared a CRM (99.8% ± 0.2%) against a Reagent Grade (95% Area) standard for the analysis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine in a drug substance.

Results:

  • Linearity: Both standards showed

    
    .[2]
    
  • Accuracy (Recovery):

    • CRM: 98-102% recovery at spike levels.[1][2]

    • Reagent Grade: 108% recovery (Overestimation).[2]

    • Cause: The Reagent Grade standard contained 5% water and salts, which were not accounted for in the "Area %" purity. This led to weighing less active substance than calculated, shifting the calibration curve and causing a systematic positive bias in sample results.

References

  • International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures.[Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2][Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). General Chapter 5.12. Reference Standards.[Link]

  • Jasak, J., et al. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX Technical Note.[2] [Link]

  • US Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs.[Link]

Sources

High-Precision Characterization of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Purity Analysis Guide

Part 1: Core Directive & Scientific Context

The Challenge of the Triazole Scaffold In drug discovery, the 1,2,4-triazole ring is a privileged scaffold due to its high dipole moment and stability. However, for the specific derivative N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine , researchers face a critical "blind spot" in characterization.

Because the triazole ring has multiple nitrogen atoms capable of alkylation, synthesis often yields a mixture of regioisomers (N1, N2, or N4 alkylation). Elemental Analysis (EA) is the gold standard for confirming bulk purity and composition, but it possesses a dangerous limitation: it cannot distinguish between regioisomers.

This guide provides the definitive elemental analysis benchmarks for N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine and objectively compares its analytical performance against its most common structural "impostors."

Part 2: Elemental Analysis Data & Benchmarking

The following data establishes the theoretical baseline for C₅H₁₀N₄ . In a high-integrity drug development workflow, experimental values must fall within ±0.4% of these theoreticals to be considered "Analytical Grade."

Table 1: Theoretical vs. Experimental Benchmarks (C₅H₁₀N₄)
ElementTheoretical Mass %Acceptable Range (±0.4%)Detection MethodCriticality
Carbon (C) 47.60% 47.20% – 48.00%Combustion (CO₂)High: Deviations often indicate solvent entrapment (e.g., DCM, EtOAc).
Hydrogen (H) 7.99% 7.59% – 8.39%Combustion (H₂O)Med: High values suggest moisture (hygroscopicity).
Nitrogen (N) 44.41% 44.01% – 44.81%Thermal ConductivityCritical: The defining metric for the triazole core integrity.

Analyst Note: If your Nitrogen value drops below 44.0%, do not proceed to biological screening. This typically indicates the presence of inorganic salts (e.g., NaI, KI) remaining from the methylation step, which will skew potency data.

Part 3: Comparative Performance Analysis

This section compares the analytical profile of the target compound against its two most common alternatives found in crude reaction mixtures: the Regioisomer (N2-Methyl) and the HCl Salt form .

The "Blind Spot" Paradox

Notice in the table below that the Target and the Regioisomer share identical elemental analysis profiles. This demonstrates why EA must be part of a self-validating system involving orthogonal techniques (NMR).

Table 2: Comparative Analytical Signatures
FeatureTarget Compound (N1-Methyl)Alternative A: Regioisomer (N2-Methyl)Alternative B: Hydrochloride Salt
Formula C₅H₁₀N₄C₅H₁₀N₄C₅H₁₀N₄ · HCl
MW 126.16 g/mol 126.16 g/mol 162.62 g/mol
% Carbon 47.60% (Pass) 47.60% (False Pass) 36.93% (Fail)
% Nitrogen 44.41% (Pass) 44.41% (False Pass) 34.46% (Fail)
1H NMR (Me) δ ~3.6 ppm (N-Me)δ ~3.9 ppm (N-Me)Shifts downfield
Solubility High (Organic Solvents)ModerateHigh (Water/MeOH)
Conclusion Valid Candidate Structural Impurity Salt Impurity

Key Insight: The "Performance" of Elemental Analysis is high for detecting salt formation (Alternative B) but zero for detecting regioisomerism (Alternative A). Therefore, a "Pass" on EA is necessary but not sufficient.

Part 4: Experimental Protocols
Protocol A: Synthesis & Purification (The Source of the Sample)

Objective: To generate a sample of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine suitable for high-precision EA.

Reagents: 3-Amino-1,2,4-triazole, Methyl Iodide (MeI), Sodium Hydride (NaH), DMF.[1]

  • Activation: Suspend NaH (1.2 eq) in dry DMF at 0°C under Argon.

  • Deprotonation: Add 3-Amino-1,2,4-triazole (1.0 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Methylation: Add MeI (1.1 eq) dropwise. Critical: Maintain temperature <5°C to minimize poly-alkylation.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Dry over Na₂SO₄.

  • Purification (The Differentiator):

    • Crude: Contains mixture of N1 and N2 isomers.

    • Column Chromatography: Use DCM:MeOH (95:5). The N1-isomer (Target) typically elutes after the N2-isomer due to higher polarity of the 5-amino/1-methyl arrangement.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. Note: Incomplete drying is the #1 cause of EA failure (High %C).

Protocol B: Elemental Analysis Preparation

Objective: To ensure the sample burned reflects the bulk purity.

  • Homogenization: Grind 50 mg of the dried solid into a fine powder using an agate mortar. Large crystals trap solvent.

  • Weighing: Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.

  • Combustion: Run on a CHN Analyzer (e.g., PerkinElmer 2400 Series II) at 925°C.

  • Validation: Run a standard (e.g., Acetanilide) before the sample. Tolerance must be <0.15% for the standard.

Part 5: Visualization of the Characterization Logic

The following diagram illustrates the decision tree required to validate this compound, highlighting where Elemental Analysis fits into the workflow.

CharacterizationWorkflow Start Crude Reaction Mixture (N1 + N2 Isomers + Salts) Purification Chromatography Purification (DCM:MeOH) Start->Purification EA_Step Elemental Analysis (CHN) Combustion @ 925°C Purification->EA_Step Decision_EA Does Data Match C: 47.6% | N: 44.4%? EA_Step->Decision_EA Fail_Salt FAIL: Salt/Solvent Present (Re-purify / Re-dry) Decision_EA->Fail_Salt No (Outside ±0.4%) Pass_EA PASS: Composition Correct (Isomer Check Required) Decision_EA->Pass_EA Yes NMR_Step 1H NMR / NOESY (Regioisomer ID) Pass_EA->NMR_Step Decision_NMR N-Me Peak Position? NMR_Step->Decision_NMR Fail_Regio FAIL: N2-Isomer Detected (Discard / Reprocess) Decision_NMR->Fail_Regio Shift ~3.9 ppm Success RELEASE CANDIDATE (Bio-Assay Ready) Decision_NMR->Success Shift ~3.6 ppm

Figure 1: The "Self-Validating" workflow. Note that Elemental Analysis is the gatekeeper for purity, but NMR is the gatekeeper for structure.

References
  • Regioselectivity of Triazole Methylation: Title: Regioselective synthesis and derivatization of 3-amino-1,2,4-triazoles.[1][2][3] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • NMR differentiation of Triazole Isomers: Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR. Source: Journal of Molecular Structure (via ResearchGate). URL:[Link]

  • Energetic Salts & Stability (Context on Nitrogen Content): Title: Novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts. Source: Higher School of Economics (HSE) Research. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.